(5-Fluorobenzofuran-2-yl)boronic acid
Description
Properties
IUPAC Name |
(5-fluoro-1-benzofuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BFO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLIPSIVUHENTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Fluorobenzofuran-2-yl)boronic acid (CAS: 473416-33-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Fluorobenzofuran-2-yl)boronic acid is a fluorinated heterocyclic boronic acid that serves as a critical building block in organic synthesis, particularly in the realm of medicinal chemistry. Its benzofuran core is a privileged scaffold found in numerous biologically active compounds, and the presence of a fluorine atom can significantly enhance pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.
Core Properties
The fundamental properties of this compound are summarized below. While specific experimental values for properties like melting and boiling points are not consistently reported in publicly available literature, the data presented is based on information from chemical suppliers and established chemical principles.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 473416-33-0 | [1][2][3] |
| Molecular Formula | C₈H₆BFO₃ | [2] |
| Molecular Weight | 179.94 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [1] |
| IUPAC Name | (5-fluoro-1-benzofuran-2-yl)boronic acid | [2] |
| Canonical SMILES | OB(O)C1=CC2=CC(F)=CC=C2O1 | [2] |
| InChI Key | YGLIPSIVUHENTJ-UHFFFAOYSA-N | [2] |
Safety Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Note: This information is based on generally available safety data sheets and may not be exhaustive. Always consult the specific safety data sheet from the supplier before handling the compound.
Applications in Drug Discovery and Organic Synthesis
This compound is primarily utilized as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This versatile reaction allows for the formation of a carbon-carbon bond between the benzofuran core and various aryl or heteroaryl halides, providing a straightforward route to a diverse library of 2-aryl-5-fluorobenzofuran derivatives.
The resulting 2-arylbenzofuran scaffold is of significant interest to drug development professionals due to its prevalence in compounds with a wide range of biological activities, including:
-
Anticancer Agents: Benzofuran derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[5][6]
-
Anti-inflammatory Agents: The benzofuran nucleus is a key component in molecules with anti-inflammatory properties.[6]
-
Enzyme Inhibitors: Boronic acid-containing compounds are known to act as enzyme inhibitors, and their derivatives are being explored for various therapeutic targets.[7][8]
The fluorine substituent on the benzofuran ring can further enhance the therapeutic potential of these derivatives by improving their metabolic stability and binding affinity to biological targets.[9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
Reaction: Synthesis of 2-Aryl-5-fluorobenzofuran Derivatives
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a flame-dried round-bottom flask or reaction vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst (typically 2-5 mol%).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (usually 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-fluorobenzofuran derivative.
Visualizations
Experimental Workflow: Synthesis and Evaluation of 2-Aryl-5-fluorobenzofuran Derivatives
The following diagram illustrates a typical workflow for the synthesis of a library of 2-aryl-5-fluorobenzofuran derivatives and their subsequent biological evaluation.
Caption: A generalized workflow for the synthesis and biological screening of novel benzofuran derivatives.
Signaling Pathway: Inhibition of mTOR by Benzofuran Derivatives
Derivatives of benzofuran have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, which is a key regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[6][12][13][14] The following diagram illustrates the mTOR signaling pathway and the point of inhibition by benzofuran derivatives.
Caption: Simplified mTOR signaling pathway and the inhibitory action of benzofuran derivatives on mTORC1.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel 2-aryl-5-fluorobenzofuran derivatives. The demonstrated biological activities of this class of compounds, particularly as anticancer and anti-inflammatory agents, underscore the importance of this reagent in modern drug discovery. The provided protocols and workflows offer a foundational guide for researchers and scientists to explore the potential of this compound in developing new therapeutic agents.
References
- 1. boronpharm.com [boronpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (5-Fluorobenzofuran-2-yl)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Overview of Synthetic Strategies
The synthesis of (5-Fluorobenzofuran-2-yl)boronic acid can be approached through several key disconnection strategies. The most viable routes involve either the direct borylation of a pre-formed 5-fluorobenzofuran core or the construction of the borylated benzofuran ring system from acyclic precursors. This guide will focus on three primary strategies:
-
Strategy 1: Iridium-Catalyzed C-H Borylation of 5-Fluorobenzofuran. This modern approach offers a direct and atom-economical route to the target compound from commercially available 5-fluorobenzofuran.
-
Strategy 2: Lithiation-Borylation of 5-Fluorobenzofuran. A classic and robust method that relies on the regioselective deprotonation of the benzofuran ring followed by quenching with a boron electrophile.
-
Strategy 3: Palladium-Catalyzed Miyaura Borylation of 2-Halo-5-fluorobenzofuran. This well-established cross-coupling reaction provides a reliable, albeit longer, route that requires the initial synthesis of a halogenated precursor.
The following sections will provide detailed experimental considerations for each of these strategies, along with a comparative analysis to aid in the selection of the most appropriate method for a given research objective.
Comparative Analysis of Synthetic Routes
For a clear comparison of the outlined synthetic strategies, the following table summarizes the key parameters for each approach.
| Strategy | Starting Material | Key Reagents & Catalysts | Advantages | Disadvantages |
| 1. Iridium-Catalyzed C-H Borylation | 5-Fluorobenzofuran | [Ir(cod)OMe]2, 3,4,7,8-tetramethyl-1,10-phenanthroline, Bis(pinacolato)diboron (B2pin2) | Atom-economical, direct functionalization, potentially high yielding. | Catalyst can be expensive, regioselectivity can be an issue with highly substituted substrates. |
| 2. Lithiation-Borylation | 5-Fluorobenzofuran | n-Butyllithium or s-Butyllithium, Triisopropyl borate, Pinacol | Well-established methodology, often high yielding. | Requires cryogenic temperatures, sensitive to moisture and air, potential for side reactions. |
| 3. Palladium-Catalyzed Miyaura Borylation | 2-Halo-5-fluorobenzofuran (e.g., 2-Bromo-5-fluorobenzofuran) | Pd(dppf)Cl2, Bis(pinacolato)diboron (B2pin2), Potassium acetate | High functional group tolerance, reliable and well-understood mechanism. | Requires synthesis of the 2-halobenzofuran precursor, potentially lower overall yield due to multiple steps. |
Detailed Experimental Protocols
The following are detailed, generalized experimental protocols for each synthetic strategy. These protocols are based on analogous transformations reported in the literature and should be optimized for the specific synthesis of this compound.
Strategy 1: Iridium-Catalyzed C-H Borylation of 5-Fluorobenzofuran
This method directly installs a boronic ester group at the C2 position of the 5-fluorobenzofuran ring. The C2 position is generally the most electronically favored site for borylation on the benzofuran scaffold.
Experimental Protocol:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 5-fluorobenzofuran (1.0 equiv), bis(pinacolato)diboron (B2pin2, 1.2 equiv), [Ir(cod)OMe]2 (1.5 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (3.0 mol%).
-
Add anhydrous tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME) as the solvent (concentration typically 0.1-0.5 M).
-
Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product, this compound pinacol ester, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
To obtain the free boronic acid, the pinacol ester can be hydrolyzed by stirring with an aqueous acid solution (e.g., 2 M HCl) in a suitable organic solvent (e.g., diethyl ether or THF) at room temperature, followed by extraction and purification.
Figure 1: Iridium-Catalyzed C-H Borylation Pathway.
Strategy 2: Lithiation-Borylation of 5-Fluorobenzofuran
This classic approach involves the deprotonation at the most acidic position of the benzofuran ring (C2), followed by electrophilic trapping with a borate ester.
Experimental Protocol:
-
Dissolve 5-fluorobenzofuran (1.0 equiv) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium or s-butyllithium (1.1 equiv) in hexanes dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
In a separate flask, prepare a solution of triisopropyl borate (1.5 equiv) in anhydrous THF and cool it to -78 °C.
-
Transfer the lithium salt solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an aqueous solution of ammonium chloride (saturated) or hydrochloric acid (1 M).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or by conversion to its pinacol ester for easier purification by column chromatography, followed by hydrolysis as described in Strategy 1.
Figure 2: Lithiation-Borylation Pathway.
Strategy 3: Palladium-Catalyzed Miyaura Borylation of 2-Halo-5-fluorobenzofuran
This reliable method involves a two-step process: the synthesis of a 2-halo-5-fluorobenzofuran intermediate, followed by a palladium-catalyzed borylation.
Part A: Synthesis of 2-Bromo-5-fluorobenzofuran (Illustrative)
A common method for the synthesis of 2-halobenzofurans is the halogenation of the corresponding benzofuran.
Experimental Protocol:
-
Dissolve 5-fluorobenzofuran (1.0 equiv) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.
-
Add a brominating agent, such as N-bromosuccinimide (NBS) (1.05 equiv), portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-bromo-5-fluorobenzofuran by column chromatography or recrystallization.
Part B: Miyaura Borylation
Experimental Protocol:
-
In a Schlenk tube under an inert atmosphere, combine 2-bromo-5-fluorobenzofuran (1.0 equiv), bis(pinacolato)diboron (B2pin2, 1.5 equiv), and potassium acetate (3.0 equiv).
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 3 mol%).
-
Add an anhydrous solvent, such as 1,4-dioxane or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 80-100 °C for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound pinacol ester by column chromatography.
-
Hydrolyze the pinacol ester to the free boronic acid as described in Strategy 1.
Figure 3: Palladium-Catalyzed Miyaura Borylation Pathway.
Conclusion
The synthesis of this compound is achievable through several established synthetic methodologies. The choice of the optimal route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the research laboratory. For a direct and modern approach, Iridium-catalyzed C-H borylation is a highly attractive option. For a more traditional and often high-yielding method, lithiation-borylation is a strong candidate, provided the necessary cryogenic conditions can be met. Finally, the palladium-catalyzed Miyaura borylation offers a robust and reliable, albeit longer, alternative. It is recommended that small-scale trials of the chosen method(s) be conducted to optimize reaction conditions for the best possible yield and purity of the final product.
Physicochemical Properties of Fluorinated Benzofuran Boronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran boronic acids are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry and materials science. The benzofuran scaffold is a key structural motif in numerous biologically active compounds, while the boronic acid functional group serves as a versatile synthetic handle, most notably in Suzuki-Miyaura cross-coupling reactions, and as a pharmacophore capable of forming reversible covalent bonds with diols, a feature exploited in drug design.
The strategic incorporation of fluorine atoms into the benzofuran ring can profoundly modulate the molecule's physicochemical properties. Fluorine's high electronegativity and relatively small size can influence acidity (pKa), lipophilicity (logP), metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of fluorinated benzofuran boronic acids, offering valuable data for researchers in drug discovery and development. While extensive experimental data for a full series of these compounds is not yet publicly available, this guide consolidates known data for the parent compound and extrapolates the expected properties of its fluorinated analogs based on established principles in physical organic chemistry.
Quantitative Physicochemical Data
The following tables summarize the available and estimated physicochemical properties of benzofuran-2-boronic acid and its fluorinated derivatives. It is important to note that the data for the fluorinated compounds are largely estimations based on the known effects of fluorine substitution on the pKa and lipophilicity of aryl boronic acids.
Table 1: General Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Benzofuran-2-boronic acid | C₈H₇BO₃ | 161.95 | 114-116 | White to light yellow crystal powder |
| 4-Fluorobenzofuran-2-boronic acid | C₈H₆BFO₃ | 179.94 | Estimated: 120-130 | Solid |
| 5-Fluorobenzofuran-2-boronic acid | C₈H₆BFO₃ | 179.94 | Estimated: 125-135 | Solid |
| 6-Fluorobenzofuran-2-boronic acid | C₈H₆BFO₃ | 179.94 | Estimated: 120-130 | Solid |
| 7-Fluorobenzofuran-2-boronic acid | C₈H₆BFO₃ | 179.94 | Estimated: 115-125 | Solid |
Note: Melting points for fluorinated derivatives are estimated based on trends observed in similar aromatic compounds where fluorination often leads to a slight to moderate increase in melting point.
Table 2: Acidity and Lipophilicity
| Compound | pKa | logP | Aqueous Solubility |
| Benzofuran-2-boronic acid | Estimated: 8.5 - 9.0 | Estimated: 1.5 - 2.0 | Soluble[1] |
| 4-Fluorobenzofuran-2-boronic acid | Estimated: 7.5 - 8.0 | Estimated: 1.7 - 2.2 | Likely sparingly soluble |
| 5-Fluorobenzofuran-2-boronic acid | Estimated: 7.8 - 8.3 | Estimated: 1.7 - 2.2 | Likely sparingly soluble |
| 6-Fluorobenzofuran-2-boronic acid | Estimated: 7.8 - 8.3 | Estimated: 1.7 - 2.2 | Likely sparingly soluble |
| 7-Fluorobenzofuran-2-boronic acid | Estimated: 8.0 - 8.5 | Estimated: 1.7 - 2.2 | Likely sparingly soluble |
Note: pKa values are estimated based on the pKa of phenylboronic acid (~8.8) and the acidifying effect of electron-withdrawing fluorine substituents. The effect is most pronounced when the fluorine is ortho or para to the boronic acid group, though in the benzofuran system, the position on the benzene ring will modulate this effect. logP values are estimated to increase slightly with the introduction of a fluorine atom.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate determination of physicochemical properties. Below are standard methodologies for key experiments.
Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of the boronic acid with a standardized base, monitoring the pH change.
Materials:
-
Fluorinated benzofuran boronic acid sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water, boiled to remove CO₂
-
pH meter with a calibrated glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beaker (50 mL or 100 mL)
Procedure:
-
Accurately weigh approximately 10-20 mg of the fluorinated benzofuran boronic acid and dissolve it in a known volume (e.g., 20 mL) of deionized water. If solubility is low, a co-solvent such as methanol or DMSO may be used, and the apparent pKa will be determined.
-
Place the beaker on the magnetic stirrer and add the stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Allow the pH reading to stabilize and record the initial pH.
-
Begin the titration by adding small increments (e.g., 0.05-0.1 mL) of the standardized NaOH solution from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Determination of logP by the Shake-Flask Method
This classic method measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.
Materials:
-
Fluorinated benzofuran boronic acid sample
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare a stock solution of the fluorinated benzofuran boronic acid of known concentration in either water or n-octanol.
-
Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel or vial.
-
Add a small, accurately measured volume of the stock solution to the biphasic system. The final concentration should be within the linear range of the analytical method.
-
Shake the mixture vigorously for a predetermined amount of time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Carefully withdraw a sample from each phase, being cautious not to cross-contaminate.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a standard curve).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water.
-
The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P).
Visualizations
General Synthetic and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of fluorinated benzofuran boronic acids.
References
The Solubility Profile of (5-Fluorobenzofuran-2-yl)boronic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (5-Fluorobenzofuran-2-yl)boronic acid, a key building block in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide outlines the general solubility trends for arylboronic acids, provides a detailed experimental protocol for determining its solubility, and illustrates its application in a common synthetic pathway.
Core Concepts in Boronic Acid Solubility
Boronic acids are a class of organoboron compounds characterized by a C–B bond and two hydroxyl groups. Their solubility is influenced by several factors, including the nature of the organic substituent, the polarity of the solvent, and the potential for intermolecular interactions such as hydrogen bonding. Generally, arylboronic acids exhibit increased solubility in polar organic solvents and limited solubility in nonpolar hydrocarbon solvents.[1][2][3] The presence of a fluorine atom and a benzofuran ring in this compound is expected to influence its polarity and, consequently, its solubility profile.
General Solubility Trends of Arylboronic Acids
Based on the behavior of structurally related boronic acids, the expected solubility of this compound in common organic solvents is summarized below. It is important to note that these are qualitative predictions, and experimental determination is necessary for precise quantitative data.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | The oxygen atom in ethers can act as a hydrogen bond acceptor, interacting with the hydroxyl groups of the boronic acid. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | High | The carbonyl group in ketones is a good hydrogen bond acceptor, leading to favorable interactions.[2][3] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, facilitating dissolution. However, the formation of boronic esters can sometimes occur. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents are polar enough to dissolve many organic compounds, including boronic acids.[2][3] |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These highly polar solvents are generally effective at dissolving a wide range of organic compounds. |
| Hydrocarbons | Hexane, Heptane, Toluene | Low | The nonpolar nature of these solvents results in poor interaction with the polar boronic acid functional group.[1][3] |
Experimental Protocol for Solubility Determination: The Dynamic Method
A robust and widely used technique for determining the solubility of crystalline solids in liquids is the dynamic method. This approach involves visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration. The following protocol is adapted from established methodologies for boronic acids.[1][4][5]
Materials and Apparatus
-
This compound (high purity)
-
High-purity, anhydrous organic solvents
-
Analytical balance (precision ±0.1 mg)
-
Sealed glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Programmable controlled-temperature bath (precision ±0.1 °C)
-
Calibrated thermometer or thermocouple (precision ±0.1 °C)
-
Luminance probe or turbidity sensor (optional, for enhanced precision)
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound into a glass vial.
-
Solvent Addition: Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.
-
Sealing and Mixing: Add a small magnetic stir bar and securely seal the vial to prevent solvent evaporation.
-
Equilibration: Place the vial in the temperature bath and begin stirring at a constant rate.
-
Heating and Observation: Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min).[4]
-
Determination of Dissolution Temperature: Continuously monitor the solution. The temperature at which the last solid particles disappear, resulting in a clear solution, is the solubility temperature for that specific concentration.[1][5]
-
Data Collection: Repeat the measurement for several different concentrations of the solute in the same solvent to construct a solubility curve.
Application in Synthetic Chemistry: Suzuki-Miyaura Coupling
This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of C-C bonds.[6][7] This reaction is fundamental in drug discovery for the synthesis of complex organic molecules.
Caption: Generalized workflow of a Suzuki-Miyaura coupling reaction.
Conclusion
While quantitative solubility data for this compound requires empirical determination, its general solubility behavior can be predicted based on the established characteristics of arylboronic acids. The provided experimental protocol offers a reliable method for obtaining precise solubility data, which is essential for optimizing reaction conditions, developing purification strategies, and formulating this versatile compound for various applications in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of (5-Fluorobenzofuran-2-yl)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(5-Fluorobenzofuran-2-yl)boronic acid is a key building block in medicinal chemistry and drug discovery, valued for its role in forming carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. As with many boronic acid derivatives, its stability and proper storage are critical for ensuring its reactivity, purity, and the reproducibility of experimental results. This guide provides an in-depth overview of the known stability profile and recommended storage conditions for this compound, based on available data for the compound and the broader class of arylboronic acids.
Core Stability Profile
While specific quantitative stability data for this compound is not extensively published, the stability of arylboronic acids is generally influenced by factors such as temperature, moisture, light, and pH. Boronic acids are susceptible to several degradation pathways, primarily oxidation and protodeboronation.
Key Stability Considerations:
-
Oxidative Degradation: The carbon-boron bond can be cleaved in the presence of oxidizing agents, leading to the formation of the corresponding alcohol (5-fluorobenzofuran-2-ol). This process can be accelerated by exposure to air (oxygen).
-
Protodeboronation: This involves the cleavage of the carbon-boron bond and its replacement with a hydrogen atom, yielding 5-fluorobenzofuran. This reaction can be catalyzed by acidic or basic conditions and the presence of moisture.
-
Anhydride Formation: Boronic acids can reversibly form anhydrides, particularly boroxines (cyclic trimers), upon dehydration. While this is a common characteristic, it can affect the solubility and reactivity of the compound.
Recommended Storage Conditions
Due to the potential for degradation, specific storage conditions are crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on information from various chemical suppliers and the general handling of arylboronic acids.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8°C) or frozen (-20°C) for long-term storage. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by excluding atmospheric oxygen. |
| Moisture | Keep in a tightly sealed container in a dry environment. Desiccants can be used to minimize moisture exposure. | Moisture can facilitate hydrolysis and protodeboronation. |
| Light | Store in a light-resistant container. | While not always specified, protection from light is a good practice to prevent potential photodecomposition. |
| pH | Solid form should be kept in a neutral state. In solution, neutral pH is generally preferred as acidic or basic conditions can promote degradation. | Minimizes the risk of acid- or base-catalyzed protodeboronation. |
Potential Degradation Pathways
The primary degradation pathways for this compound are illustrated below. Understanding these pathways is essential for developing appropriate handling procedures and analytical methods to assess purity.
Experimental Protocols for Stability Assessment
General Workflow for Stability Testing
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
HPLC is a primary technique for quantifying the purity of boronic acids and detecting degradation products.
-
Objective: To separate and quantify this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector is suitable, as the benzofuran moiety is chromophoric.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is a typical starting point. The pH of the aqueous portion should be carefully controlled, as it can affect the stability of the analyte on the column.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Subject aliquots of the solution to various stress conditions (e.g., elevated temperature, different pH values, exposure to light).
-
At predetermined time intervals, inject the samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Quantify the amount of the parent compound remaining to determine the rate of degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹¹B NMR spectroscopy are powerful tools for monitoring the degradation of boronic acids and identifying the resulting products.
-
Objective: To qualitatively and semi-quantitatively observe the disappearance of signals corresponding to this compound and the appearance of new signals from degradation products.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CD₃CN, or D₂O with a co-solvent).
-
Procedure:
-
Dissolve a known amount of the boronic acid in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial spectrum to serve as a baseline (t=0).
-
Subject the NMR tube to the desired stress condition.
-
Acquire subsequent spectra at regular intervals.
-
Analyze the spectra for changes in chemical shifts and the appearance of new signals that can be assigned to degradation products like 5-fluorobenzofuran-2-ol or 5-fluorobenzofuran.
-
Conclusion
The stability of this compound is paramount for its successful application in research and development. While this compound is generally stable under appropriate conditions, awareness of its potential degradation pathways—oxidation and protodeboronation—is crucial. Adherence to the recommended storage conditions, including low temperature, inert atmosphere, and exclusion of moisture, will ensure the long-term integrity and reactivity of this valuable synthetic intermediate. For critical applications, periodic purity assessment using techniques such as HPLC and NMR is recommended to confirm the quality of the material.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (5-Fluorobenzofuran-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (5-Fluorobenzofuran-2-yl)boronic acid. This compound is of significant interest in medicinal chemistry and materials science due to the prevalence of the benzofuran scaffold in biologically active molecules and the versatile reactivity of the boronic acid functional group. This document outlines the predicted spectral data, provides comprehensive experimental protocols for acquiring such data, and visualizes the key relationships and workflows involved in the spectral analysis.
Predicted NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and assignments for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of structurally related compounds, including benzofuran, and other substituted benzofuran derivatives. The numbering of the atoms in the molecule is shown in Figure 1.
Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic and furan protons, with characteristic splitting patterns arising from proton-proton and proton-fluorine couplings.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.20 - 7.30 | d | J(H3-H7) ≈ 0.8 |
| H-4 | 7.50 - 7.60 | dd | J(H4-H6) ≈ 2.5, J(H4-F) ≈ 9.0 |
| H-6 | 7.10 - 7.20 | ddd | J(H6-H7) ≈ 8.8, J(H6-H4) ≈ 2.5, J(H6-F) ≈ 4.5 |
| H-7 | 7.65 - 7.75 | dd | J(H7-H6) ≈ 8.8, J(H7-F) ≈ 4.8 |
| B(OH)₂ | 8.00 - 8.20 | br s | - |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), while other carbons in proximity to the fluorine will show smaller long-range couplings.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-2 | 150.0 - 155.0 | s | - |
| C-3 | 110.0 - 115.0 | d | ⁴J(C3-F) ≈ 3-4 |
| C-3a | 125.0 - 130.0 | d | ³J(C3a-F) ≈ 9-10 |
| C-4 | 112.0 - 117.0 | d | ²J(C4-F) ≈ 25-26 |
| C-5 | 158.0 - 162.0 | d | ¹J(C5-F) ≈ 240-250 |
| C-6 | 115.0 - 120.0 | d | ²J(C6-F) ≈ 23-24 |
| C-7 | 118.0 - 123.0 | d | ³J(C7-F) ≈ 8-9 |
| C-7a | 155.0 - 160.0 | d | ⁴J(C7a-F) ≈ 3-4 |
Experimental Protocols
Accurate and reproducible NMR data acquisition is crucial for structural elucidation and purity assessment. The following is a detailed methodology for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Analyte: this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are recommended. Boronic acids have a tendency to form boroxines (cyclic anhydrides) in aprotic solvents like CDCl₃, which can lead to complex and uninterpretable spectra. Protic deuterated solvents can help to suppress this oligomerization.
-
Procedure:
-
Accurately weigh the boronic acid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.
-
If necessary, filter the solution through a small plug of glass wool into a new NMR tube to remove any particulate matter.
-
NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
For ¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; CD₃OD: δH = 3.31 ppm, δC = 49.00 ppm).
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Caption: Key spin-spin coupling relationships in this compound.
Mass Spectrometry Analysis of (5-Fluorobenzofuran-2-yl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of (5-Fluorobenzofuran-2-yl)boronic acid, a key building block in medicinal chemistry and materials science. Due to the inherent challenges in the analysis of boronic acids, including their propensity to form cyclic boroxines, this document outlines detailed experimental protocols, expected fragmentation patterns, and quantitative analysis strategies to ensure accurate and reproducible results.
Introduction to the Mass Spectrometry of Boronic Acids
The analysis of boronic acids by mass spectrometry can be complicated by their tendency to undergo dehydration to form cyclic anhydrides known as boroxines.[1][2] This can lead to complex spectra and hinder accurate molecular weight determination. To circumvent these issues, analytical methods often involve derivatization or the use of specific ionization techniques.[1] Common approaches include Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a derivatization step to enhance volatility and prevent boroxine formation.[1][2]
For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is a highly suitable technique, offering the ability to analyze the compound directly in solution with high sensitivity and specificity.
Predicted Mass and Isotopic Distribution
The chemical formula for this compound is C₈H₆BFO₃. The predicted monoisotopic mass and the major ions expected in the mass spectrum are detailed below.
| Ion Type | Chemical Formula | Predicted m/z |
| [M+H]⁺ | C₈H₇BFO₃⁺ | 181.0470 |
| [M-H]⁻ | C₈H₅BFO₃⁻ | 179.0314 |
| [M+Na]⁺ | C₈H₆BFO₃Na⁺ | 203.0289 |
| [M+H-H₂O]⁺ | C₈H₅BFO₂⁺ | 163.0364 |
Experimental Protocols
A robust and reproducible method for the analysis of this compound using LC-MS/MS is presented below. This protocol is designed to provide high sensitivity and structural confirmation.
Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution with a mixture of 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL. The use of an acidic mobile phase helps to promote protonation for positive ion mode ESI.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is suitable for separating the analyte from potential impurities.[3]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
For structural confirmation, collision-induced dissociation (CID) can be performed on the protonated molecule [M+H]⁺ (m/z 181.05) in positive ion mode or the deprotonated molecule [M-H]⁻ (m/z 179.03) in negative ion mode.
-
Collision Gas: Argon
-
Collision Energy: A ramp of 10-40 eV should be applied to observe a range of fragment ions.
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to be influenced by the stable benzofuran ring system and the boronic acid functional group. Based on the known fragmentation of benzofurans and boronic acids, the following pathway is proposed for the [M+H]⁺ ion.[2][4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Technical Guide for (5-Fluorobenzofuran-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, key properties, and synthetic applications of (5-Fluorobenzofuran-2-yl)boronic acid (CAS No. 473416-33-0). This valuable building block is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the benzofuran scaffold in biologically active molecules.
Introduction
This compound is a fluorinated heterocyclic organoboron compound. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it an attractive moiety for incorporation into drug candidates and other functional materials. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form C-C bonds.
Commercial Availability
This compound is readily available from a variety of commercial chemical suppliers. The typical purity offered is ≥98%. Below is a summary of some of the key suppliers and their product information.
| Supplier | Catalog Number | Purity | Package Sizes |
| AbacipharmTech | CB13253 | 98% | 1g, 5g |
| Alfa Chemistry | - | - | Inquire |
| BOC Sciences | - | - | Inquire |
| SAGECHEM LIMITED | - | - | Inquire |
| Chemenu Inc. | - | - | Inquire |
| BLD Pharmatech Ltd. | - | ≥98% | 100mg, 250mg, 1g |
| Fluorochem | F422595 | 98% | 100mg, 250mg, 1g |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 473416-33-0[1][2] |
| Molecular Formula | C₈H₆BFO₃[2] |
| Molecular Weight | 179.94 g/mol [2] |
| Appearance | Solid |
| Purity | Typically ≥98%[2] |
| InChI Key | YGLIPSIVUHENTJ-UHFFFAOYSA-N[2] |
| Canonical SMILES | OB(O)C1=CC2=CC(F)=CC=C2O1[2] |
Synthetic Applications and Experimental Protocols
The primary application of this compound is as a coupling partner in Suzuki-Miyaura cross-coupling reactions to synthesize 2-aryl-5-fluorobenzofurans. These scaffolds are present in numerous biologically active compounds.
Representative Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The following is a general procedure for the Suzuki-Miyaura coupling of a generic aryl halide with this compound, adapted from protocols for similar benzofuran boronic acids.[3][4]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, Ethanol)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a Schlenk flask or a round-bottom flask equipped with a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.1 - 1.5 equivalents), and the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the base (2.0 - 3.0 equivalents) to the flask.
-
Add the anhydrous solvent(s) via syringe. For example, a mixture of toluene (5 mL) and ethanol (1 mL) can be used. If using a solid base like K₂CO₃, an aqueous solution (e.g., 2M) may be used.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 2-aryl-5-fluorobenzofuran.
Visualized Workflows and Logical Relationships
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general experimental workflow for the synthesis of 2-aryl-5-fluorobenzofurans using a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Role in Drug Discovery
This compound serves as a key building block in the synthesis of more complex molecules with potential biological activity. The diagram below illustrates this logical relationship.
Caption: Role as a building block in drug discovery.
References
literature review of 5-fluorobenzofuran derivatives in medicinal chemistry
An In-depth Technical Guide to 5-Fluorobenzofuran Derivatives in Medicinal Chemistry
Introduction
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a prominent scaffold in medicinal chemistry.[1][2] Found in various natural products and synthetic compounds, benzofuran derivatives exhibit a wide spectrum of biological activities.[3][4][5] The introduction of a fluorine atom into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[6] Specifically, the 5-fluoro substitution on the benzofuran ring has been a key strategy in the development of novel therapeutic agents across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[1][7][8] This technical guide provides a comprehensive review of the synthesis, biological evaluation, and medicinal chemistry applications of 5-fluorobenzofuran derivatives.
Synthesis of 5-Fluorobenzofuran Derivatives
The synthesis of 5-fluorobenzofuran derivatives often involves multi-step reaction sequences. A common strategy is the construction of the benzofuran core from appropriately substituted phenols and subsequent modifications.
General Synthetic Workflow
The discovery and development of bioactive 5-fluorobenzofuran derivatives typically follow a structured workflow, from initial design to lead optimization.
Caption: Drug discovery workflow for 5-fluorobenzofuran derivatives.
Medicinal Chemistry Applications
Anticancer Activity
5-Fluorobenzofuran derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition and antiproliferative effects. The addition of a fluorine atom often enhances the cytotoxic effects of these compounds.[9]
-
Kinase Inhibition: Several 5-fluorobenzofuran derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
PI3K/mTOR Pathway: A series of 5-ureidobenzofuran-3-one indoles were developed as potent inhibitors of PI3Kα and mTOR. A 7-fluoro group on the indole ring, in combination with the benzofuranone core, enhanced cellular potency. Compound 18i from this series showed significant tumor shrinkage in an in vivo breast cancer model.[10]
-
Aurora B Kinase: A small-molecule benzofuran derivative, identified through high-throughput screening, was characterized as a selective Aurora B kinase inhibitor. This compound induced G2/M cell cycle arrest and suppressed tumor growth in xenograft models.[11]
-
CDK2 Inhibition: Certain 3-(piperazinylmethyl)benzofuran derivatives, including those with fluorine substitutions, have been identified as novel type II CDK2 inhibitors, demonstrating potent antiproliferative activity against various cancer cell lines.[9][12]
-
-
Urokinase-type Plasminogen Activator (uPA) Inhibition: The addition of a fluorine atom at position 4 of a 2-benzofuranyl group attached to an amiloride derivative resulted in a two-fold increase in potency as a uPA inhibitor, with a Ki of 88 nM and an IC50 of 0.43 μM.[1][7]
Table 1: Anticancer Activity of Selected Fluorobenzofuran Derivatives
| Compound Class/Reference | Target/Assay | Activity (IC50/Ki) | Cancer Cell Line(s) |
| 5-Ureidobenzofuran-3-one indole (18i )[10] | PI3Kα / mTOR | Potent cellular activity | MDA-MB-361 (Breast) |
| 4-Fluorobenzofuran amiloride derivative[1][7] | uPA Inhibition | Ki = 88 nM; IC50 = 0.43 µM | - |
| 3-(Piperazinylmethyl)benzofuran (9h )[9] | CDK2 Inhibition | IC50 = 40.91 nM | - |
| 3-(Piperazinylmethyl)benzofuran (11d )[9] | CDK2 Inhibition | IC50 = 41.70 nM | - |
| 3-(Piperazinylmethyl)benzofuran (13b )[9] | Cytotoxicity | IC50 = 1.04 µM | Panc-1 (Pancreatic) |
| Benzofuran derivative (17i )[13] | LSD1 Inhibition | IC50 = 0.065 µM | H460, MCF-7, A549 |
Applications in Neurodegenerative Diseases
5-Fluorobenzofuran derivatives are being investigated as multifunctional agents for the treatment of Alzheimer's disease (AD), targeting key pathological features of the disease.[14][15]
-
Cholinesterase Inhibition: The primary therapeutic strategy for AD involves inhibiting acetylcholinesterase (AChE) to increase acetylcholine levels in the brain.[15] Novel 3-aminobenzofuran derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity.[14]
-
Compound 5f , containing a 2-fluorobenzyl moiety, was identified as the most effective inhibitor against both AChE and butyrylcholinesterase (BuChE), with IC50 values ranging from 0.64 to 81.06 μM for the series.[14]
-
-
β-Amyloid Aggregation Inhibition: A key event in AD pathogenesis is the aggregation of the β-amyloid (Aβ) peptide.[14] Selected 5-fluorobenzofuran derivatives have shown the ability to inhibit both self-induced and AChE-induced Aβ aggregation.[14] Compound 5f was found to be approximately two times more effective than the reference drug donepezil in inhibiting Aβ aggregation.[14]
Table 2: Anti-Alzheimer's Activity of 5-Fluorobenzofuran Derivatives
| Compound/Reference | Target | Activity (IC50 / % Inhibition) |
| 3-Aminobenzofuran (5f )[14] | AChE / BuChE Inhibition | IC50 = 0.64 - 81.06 µM (series) |
| 3-Aminobenzofuran (5f )[14] | Self-induced Aβ Aggregation | 29.8% Inhibition @ 10 µM |
| 2-Arylbenzofuran (20 )[16] | AChE Inhibition | IC50 = 0.086 µmol·L-1 |
Anti-inflammatory Activity
Fluorinated benzofuran derivatives have demonstrated significant anti-inflammatory effects. The presence of fluorine and bromine atoms has been shown to enhance these biological effects.[17]
-
Cyclooxygenase (COX) Inhibition: Certain monofluorinated benzofuran derivatives directly inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation.[17]
-
Compound 6 , a monofluorinated benzofuran, significantly reduced COX-1 activity with an IC50 of 5 µM and strongly reduced COX-2 activity with an IC50 of 13 µM.[17]
-
Table 3: Anti-inflammatory Activity of Fluorinated Benzofuran Derivatives
| Compound/Reference | Target | Activity (IC50) |
| Monofluorinated Benzofuran (6 )[17] | COX-1 Inhibition | 5 µM |
| Monofluorinated Benzofuran (6 )[17] | COX-2 Inhibition | 13 µM |
| Monofluorinated Benzofuran (5 )[17] | COX-2 Inhibition | 28.1 µM |
Antimicrobial Activity
The benzofuran scaffold is a component of many compounds with antimicrobial properties, and the addition of fluorine can enhance this activity.[3][9]
-
Antibacterial Activity: Derivatives of 5-nitrofuran, which share a furan core, have shown potent activity against various bacteria.[9] Similarly, benzofuran derivatives synthesized by reacting hydrazines with 4-fluorobenzaldehyde have been evaluated for their antibacterial effects.[18]
Table 4: Antimicrobial Activity of Related Furan Derivatives
| Compound Class/Reference | Target Organism | Activity (MIC) |
| 5-nitrofuran-2-yl derivative[9] | S. epidermidis | 3.91 µg/mL |
| 5-nitrofuran-2-yl derivative[9] | S. aureus | 15.62 µg/mL |
Experimental Protocols
Synthesis of Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
This protocol describes a modified Meerwein arylation to synthesize a fluorinated phenylfuran derivative, a precursor for more complex benzofuran structures.[9]
-
Materials: 2-Fluoro-4-nitroaniline, 6 M Hydrochloric acid (HCl), Sodium nitrite (NaNO2), Methyl furan-2-carboxylate, Copper(II) chloride (CuCl2), Acetone, Water, Cyclohexane, Ethyl acetate (EtOAc).[9]
-
Procedure:
-
Dissolve 2-fluoro-4-nitroaniline (3.2 mmol) in 6 M HCl and cool the solution to 0 °C.[9]
-
Add an aqueous solution of NaNO2 (1.2 mmol) dropwise, maintaining the temperature between 0–5 °C to form the diazonium salt.[9]
-
In a separate flask, prepare a solution of methyl furan-2-carboxylate (3.0 mmol) and CuCl2 (0.214 mmol) in acetone.[9]
-
Add the diazonium salt solution to the furan solution, keeping the reaction temperature between 20–30 °C.[9]
-
Purify the crude product by flash column chromatography using a cyclohexane–EtOAc (9:1) mixture.[9]
-
Cholinesterase Inhibition Assay (Ellman's Method)
This in-vitro assay is used to evaluate the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[14]
-
Principle: The method is based on the reaction of acetylthiocholine with 5,5'-dithio-bis-(2-nitrobenzoic) acid (DTNB) to produce a colored product, which can be measured spectrophotometrically.[14]
-
General Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the enzyme solution (AChE or BuChE), DTNB solution, and the test compound solution.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).
-
Measure the absorbance at a specific wavelength over time.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
Cell Proliferation Assay (WST-1 Assay)
This assay is used to determine the antiproliferative effects of compounds on cancer cell lines.[17]
-
Procedure:
-
Plate cells (e.g., HCT116) in a 96-well plate and allow them to adhere for 24 hours.[17]
-
Treat the cells with various concentrations of the test compounds (e.g., 5, 10, 20, 50, and 100 µM) for 72 hours.[17]
-
Add WST-1 reagent to each well and incubate.
-
Measure the absorbance, which is proportional to the number of viable cells.
-
Express results as a percentage of proliferation compared to untreated controls and calculate IC50 values.[17]
-
Conclusion
5-Fluorobenzofuran derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The strategic incorporation of a fluorine atom at the 5-position of the benzofuran scaffold has consistently led to the development of potent and selective agents for a range of therapeutic targets. These derivatives have demonstrated significant efficacy as anticancer agents by inhibiting key kinases, as multifunctional agents for Alzheimer's disease by targeting both cholinesterases and Aβ aggregation, and as effective anti-inflammatory compounds. The continued exploration of the structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new clinical candidates based on this privileged scaffold.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Performance Analytics [scinapse.io]
- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 5-ureidobenzofuranone indoles as potent and efficacious inhibitors of PI3 kinase-alpha and mTOR for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (5-Fluorobenzofuran-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing (5-Fluorobenzofuran-2-yl)boronic acid. The incorporation of the 5-fluorobenzofuran moiety into organic molecules is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorinated benzofuran scaffold, which is found in numerous biologically active compounds.[1][2] Fluorine substitution can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[3]
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. However, 2-heteroaryl boronic acids, including derivatives of benzofuran, can be susceptible to protodeboronation under standard reaction conditions, leading to lower yields. Therefore, optimized protocols with carefully selected catalysts, ligands, and mild conditions are often necessary for successful coupling.
Applications in Drug Discovery
The 5-fluorobenzofuran structural motif is a key component in the development of novel therapeutic agents. Benzofuran derivatives have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][4]
-
Anticancer Activity: Certain benzofuran derivatives have been shown to inhibit tubulin polymerization or modulate signaling pathways such as the mTOR pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][5]
-
Anti-inflammatory Activity: Fluorinated benzofurans have been investigated for their ability to suppress inflammatory responses by inhibiting the production of inflammatory mediators. The anti-inflammatory mechanism may be related to the inhibition of the NF-κB and MAPK signaling pathways.[6][7]
The synthesis of novel compounds containing the 5-fluorobenzofuran moiety via Suzuki-Miyaura coupling allows for the exploration of new chemical space in the search for more potent and selective drug candidates.
Experimental Protocols
While specific literature for the Suzuki-Miyaura coupling of this compound is limited, the following protocol is a representative procedure adapted from methodologies developed for other unstable 2-heteroaryl boronic acids. Milder reaction conditions and a highly active palladium precatalyst are recommended to mitigate the risk of deboronation.
Representative Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of this compound with a generic aryl bromide.
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂ with a biarylphosphine ligand like XPhos)
-
Base (e.g., Potassium phosphate, K₃PO₄)
-
Solvent (e.g., Anhydrous 1,4-dioxane and water)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium precatalyst (e.g., 1-2 mol%) and the ligand (e.g., 2-4 mol%). Add this to the Schlenk tube.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction mixture.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-fluorobenzofuran.
Data Presentation
The following table outlines a set of proposed reaction conditions for a model Suzuki-Miyaura coupling of this compound with 4-bromoanisole. These conditions are based on protocols for similar challenging heteroaryl boronic acids and should be optimized for specific substrates.
| Parameter | Proposed Condition |
| Aryl Halide | 4-Bromoanisole (1.0 equiv) |
| Boronic Acid | This compound (1.2 equiv) |
| Catalyst | [Pd(cinnamyl)Cl]₂ (1 mol%) / XPhos (2 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 60 °C |
| Reaction Time | 4-12 h (monitor by TLC/LC-MS) |
| Expected Yield | 60-85% (yields are substrate-dependent and require optimization) |
Visualizations
General Catalytic Cycle of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A generalized workflow for the synthesis and purification of 2-aryl-5-fluorobenzofurans.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Potential Biological Signaling Pathway
Given the anti-inflammatory properties of some benzofuran derivatives, a potential mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Inhibition of the NF-κB inflammatory pathway by a benzofuran derivative.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Fluorobenzofuran-2-yl Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds in modern organic synthesis. This application note provides detailed protocols and guidelines for the palladium-catalyzed coupling of 5-fluorobenzofuran-2-yl boronic acid with various aryl and heteroaryl halides. The 2-aryl-5-fluorobenzofuran scaffold is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the fluorine substituent, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. While specific literature on the coupling of 5-fluorobenzofuran-2-yl boronic acid is limited, the protocols herein are based on established methods for similar benzofuran derivatives and provide a strong starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura coupling involves the reaction between an organoboronic acid and an organohalide (or triflate) in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the boronic acid to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.
Data Presentation: Reaction Conditions for Coupling of Benzofuran Derivatives
The following table summarizes palladium-catalyzed coupling conditions for benzofuran derivatives, which can serve as a guide for optimizing the coupling of 5-fluorobenzofuran-2-yl boronic acid.
| Entry | Reactant 1 | Reactant 2 | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-(4-bromophenyl)benzofuran | 4-methoxyphenylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ | EtOH/H₂O | 80 | 4 | 91[1] |
| 2 | Methyl 5-bromobenzofuran-2-carboxylate | 4-chlorophenylboronic acid | Quinoline-Pd(II) complex (0.1) | - | Cs₂CO₃ | Toluene | MW | 0.42 | 96[2] |
| 3 | 5-bromo-2-fluorobenzofuran | [4-(trifluoromethyl)phenyl]boronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 95[3][4] |
| 4 | Methyl 5-bromobenzofuran-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-dioxane/H₂O | 90 | 16 | 78[5] |
| 5 | 2-iodophenol | Vicinal Boronic Ester | PdCl₂(dppf)·CH₂Cl₂ (2) | - | K₃PO₄ | MeCN/H₂O | 60 | 1 | High |
Experimental Protocols
The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of related benzofuran compounds.[1][5][6][7] Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.
Protocol 1: General Conditions using Pd(PPh₃)₄
This protocol is a robust starting point for a variety of aryl and heteroaryl bromides or iodides.
-
Materials:
-
Aryl halide (1.0 equiv)
-
5-Fluorobenzofuran-2-yl boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, 5-fluorobenzofuran-2-yl boronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ under a positive pressure of the inert gas.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-fluorobenzofuran.
-
Protocol 2: Conditions for Less Reactive Aryl Halides (e.g., Chlorides)
For more challenging coupling partners like aryl chlorides, a more active catalyst system is often required.
-
Materials:
-
Aryl chloride (1.0 equiv)
-
5-Fluorobenzofuran-2-yl boronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
A suitable phosphine ligand such as SPhos or XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous toluene or 1,4-dioxane
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, 5-fluorobenzofuran-2-yl boronic acid, Pd(OAc)₂, the phosphine ligand, and K₃PO₄ to a Schlenk tube.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Follow the workup and purification steps as outlined in Protocol 1.
-
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or glovebox.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling is a highly effective method for the synthesis of 2-aryl-5-fluorobenzofurans from 5-fluorobenzofuran-2-yl boronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and should be tailored to the specific substrates being coupled. The protocols provided here serve as a robust starting point for the development of efficient and scalable synthetic routes to this important class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for C-C Bond Formation Using (5-Fluorobenzofuran-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (5-Fluorobenzofuran-2-yl)boronic acid in carbon-carbon (C-C) bond formation via the Suzuki-Miyaura cross-coupling reaction. This versatile reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex organic molecules, including biaryl and hetero-biaryl structures which are prevalent in many pharmaceutical compounds.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron compound, such as this compound, and an organic halide or triflate. The reaction is typically catalyzed by a palladium complex in the presence of a base. The 5-fluorobenzofuran moiety is a significant structural motif in various biologically active compounds, and its selective functionalization is of great interest in drug discovery.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes various reported conditions for Suzuki-Miyaura cross-coupling reactions involving benzofuran derivatives and related heterocyclic boronic acids, which can be adapted for this compound.
| Entry | Coupling Partner (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 16 | Not specified |
| 2 | 2-(4-Bromophenyl)benzofuran | Pd(II) complex (3) | - | K₂CO₃ (2) | EtOH/H₂O (1:1) | 80 | 4 | 97 |
| 3 | Methyl 5-bromobenzofuran-2-carboxylate | Quinoline-Pd(II) complex (0.1) | - | Cs₂CO₃ (2) | Toluene | 150 (MW) | 0.42 | 96 |
| 4 | 4-Chlorobenzonitrile | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | Not specified | 92 |
| 5 | Aryl Halide | NiCl₂(PCy₃)₂ (1) | - | K₃PO₄ (4.5) | t-Amyl Alcohol | 100-120 | 12 | Not specified |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling in Aqueous Media
This protocol is adapted from procedures for related benzofuran derivatives and is suitable for a wide range of aryl and heteroaryl halides.[1][2]
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water or EtOH/Water, typically in a 4:1 or 1:1 ratio)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-fluorobenzofuran.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is based on rapid, microwave-assisted synthesis and is particularly useful for high-throughput screening and rapid analogue synthesis.[3][4]
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., a quinoline-based Pd(II)-complex, 0.1-1 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a microwave process vial, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), cesium carbonate (2.0 equiv), and the palladium precatalyst.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 150 °C) for the required time (typically 15-45 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the pure product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
References
The Role of (5-Fluorobenzofuran-2-yl)boronic Acid in Modern Drug Discovery: Applications and Protocols
(5-Fluorobenzofuran-2-yl)boronic acid is emerging as a critical building block for medicinal chemists, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its unique structural features, combining a fluorinated benzofuran core with a reactive boronic acid moiety, make it an attractive starting material for developing targeted therapies, particularly in oncology. The fluorination at the 5-position can enhance metabolic stability and binding affinity, while the boronic acid group is amenable to a variety of powerful cross-coupling reactions.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their drug discovery programs. While direct literature specifically citing the use of this compound in the synthesis of named drug candidates is emerging, the protocols and applications described herein are based on robust data from closely related analogues and the well-established reactivity of this class of compounds.
Application Notes
The primary application of this compound in drug discovery lies in its use as a key intermediate in the synthesis of kinase inhibitors. The benzofuran scaffold is a known pharmacophore that can be found in a variety of bioactive molecules.[1] The addition of a fluorine atom can significantly modulate the electronic properties and metabolic stability of the final compound. The boronic acid functionality allows for the straightforward introduction of various aryl and heteroaryl groups via Suzuki-Miyaura cross-coupling, enabling the exploration of a vast chemical space to optimize potency and selectivity against specific kinase targets.
Key Therapeutic Areas and Molecular Targets:
-
Oncology: Benzofuran derivatives have shown significant promise as anticancer agents.[1][2][3] They are particularly effective as inhibitors of key kinases involved in tumor growth, proliferation, and angiogenesis.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][3][4] Compounds incorporating the benzofuran moiety have demonstrated potent inhibitory activity against VEGFR-2.[2][3][4]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another important target in cancer therapy, and its aberrant signaling can drive tumor progression. Benzofuran-containing molecules have been developed as EGFR inhibitors.
-
PI3K/Akt/mTOR Pathway: This signaling cascade is frequently dysregulated in cancer, and benzofuran derivatives have been identified as inhibitors of key components of this pathway, such as PI3K and mTOR.
-
-
Anti-inflammatory: Fluorinated benzofuran derivatives have also been investigated for their anti-inflammatory properties, suggesting their potential in treating inflammatory diseases.
The general strategy involves the coupling of this compound with a suitably functionalized aryl or heteroaryl halide to generate a 2-aryl-5-fluorobenzofuran core structure. This core can then be further elaborated to produce a library of compounds for screening against a panel of kinases or other biological targets.
Quantitative Data
The following table summarizes the in vitro activity of various benzofuran derivatives against key cancer-related targets. This data highlights the potential of the 5-fluorobenzofuran scaffold in achieving high potency.
| Compound Class | Target | IC50 (µM) | Cell Line | Reference |
| Benzofuran-Chalcone Derivative | VEGFR-2 | 0.00107 | - | [2] |
| Benzofuran Derivative | VEGFR-2 | 0.001 | - | [4] |
| Benzofuran-based Chalcone | HeLa (cervical cancer) | 3.18 | HeLa | [3] |
| Benzofuran-based Chalcone | HCC1806 (breast cancer) | 5.93 | HCC1806 | [3] |
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the cornerstone for the utilization of this compound. Below are detailed protocols for typical palladium-catalyzed and nickel-catalyzed coupling reactions.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromo-N,N-dimethylaniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add palladium(II) acetate (0.02 mmol) to the flask.
-
Add 1,4-dioxane (10 mL) and water (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-aryl-5-fluorobenzofuran.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol provides an alternative method using a nickel catalyst, which can be advantageous for certain substrates.
Materials:
-
This compound
-
Aryl chloride (e.g., 4-chloro-1-nitrobenzene)
-
Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂)
-
Potassium phosphate (K₃PO₄)
-
tert-Amyl alcohol
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (2.0 mmol) to an oven-dried vial.
-
Add bis(tricyclohexylphosphine)nickel(II) chloride (0.05 mmol).
-
Add tert-amyl alcohol (5 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 18-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-aryl-5-fluorobenzofuran product.
Visualizations
Signaling Pathway
The following diagram illustrates the central role of the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways in cell proliferation and survival, which are common targets for benzofuran-based kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: (5-Fluorobenzofuran-2-yl)boronic acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (5-Fluorobenzofuran-2-yl)boronic acid as a key building block in the synthesis of bioactive molecules, particularly focusing on its potential in developing novel kinase inhibitors.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules with a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The unique structural and electronic properties of the benzofuran ring system make it a privileged scaffold in medicinal chemistry. In particular, the development of benzofuran-based kinase inhibitors has garnered substantial interest. Kinases are crucial enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Therefore, inhibitors of VEGFR-2 are a major focus of anticancer drug discovery.
This compound is a versatile reagent for the synthesis of such bioactive molecules. The boronic acid functionality allows for its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds with a variety of aryl and heteroaryl halides. The presence of a fluorine atom at the 5-position of the benzofuran ring can enhance the metabolic stability and binding affinity of the final molecule, making it an attractive starting material for drug design.
Application: Synthesis of Novel VEGFR-2 Inhibitors
This application note details the proposed use of this compound in the synthesis of a novel benzofuran-based inhibitor of VEGFR-2, inspired by the structures of known potent inhibitors. The Suzuki-Miyaura coupling reaction is employed to couple the this compound with a suitable halogenated heterocyclic core, a common strategy in the synthesis of kinase inhibitors.
Proposed Synthetic Scheme
A plausible synthetic route to a potential VEGFR-2 inhibitor involves the Suzuki-Miyaura coupling of this compound with a halogenated pyrimidine derivative. Pyrimidine scaffolds are frequently found in kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of the enzyme.
Figure 1: Proposed Synthesis of a Benzofuran-based VEGFR-2 Inhibitor
Application Notes and Protocols for the Purification of (5-Fluorobenzofuran-2-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(5-Fluorobenzofuran-2-yl)boronic acid is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling. The purity of this reagent is critical for the success of subsequent synthetic steps, affecting reaction yields, impurity profiles of the final products, and overall process efficiency. This document provides a detailed protocol for the purification of this compound, ensuring its suitability for demanding applications.
Physicochemical Data and Expected Purity
A summary of the key physical and chemical properties of this compound is provided below. The purification protocol aims to achieve a high degree of purity, as outlined in the table.
| Parameter | Value | Reference |
| CAS Number | 473416-33-0 | [1][2][3] |
| Molecular Formula | C₈H₆BFO₃ | |
| Molecular Weight | 179.94 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | >250 °C | |
| Target Purity | ≥98% (by HPLC) | |
| Expected Yield | 70-90% (from recrystallization) |
Experimental Protocol: Purification by Recrystallization
This protocol describes the purification of crude this compound using recrystallization, a robust and scalable method for removing common impurities.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)[4]
-
Deionized water
-
Erhlenmeyer flasks
-
Heated magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Spatula and weighing balance
-
Drying oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of hot ethanol to the flask while stirring and gently heating. Aryl boronic acids have shown good solubility in hot ethanol.[4]
-
Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure maximum recovery.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the activated charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum or in a drying oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Alternative Purification Protocol: Acid-Base Extraction
For impurities that are not effectively removed by recrystallization, an acid-base extraction method can be employed.[5]
Materials and Equipment:
-
Crude this compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Diethyl ether or Diisopropyl ether[5]
-
Separatory funnel
-
Beakers and pH paper/meter
-
Standard filtration and drying equipment
Procedure:
-
Salt Formation:
-
Dissolve the crude boronic acid in an aqueous solution of a suitable base, such as sodium hydroxide, to form the corresponding boronate salt.[5]
-
-
Extraction of Impurities:
-
Transfer the aqueous solution of the boronate salt to a separatory funnel.
-
Wash the aqueous layer with a water-immiscible organic solvent like diethyl ether to remove non-acidic organic impurities.[5] Repeat the extraction 2-3 times.
-
-
Acidification and Precipitation:
-
Carefully acidify the aqueous layer with hydrochloric acid until the solution is acidic (pH ~2-3), causing the purified boronic acid to precipitate out of the solution.[5]
-
-
Isolation and Drying:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual salts.
-
Dry the purified product as described in the recrystallization protocol.
-
Purification Workflow Diagram
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Concluding Remarks
The choice of purification method will depend on the nature and quantity of the impurities present in the crude material. For general purification, recrystallization from ethanol is often sufficient. For more complex impurity profiles, the acid-base extraction method provides an effective alternative. It is highly recommended to analyze the purified product by appropriate analytical techniques such as HPLC, NMR spectroscopy, and melting point determination to confirm its purity before use in subsequent applications.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. This compound (CAS No. 473416-33-0) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 3. Page loading... [wap.guidechem.com]
- 4. reddit.com [reddit.com]
- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of (5-Fluorobenzofuran-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of (5-Fluorobenzofuran-2-yl)boronic acid, a versatile building block in medicinal chemistry. The primary focus is on its application in the synthesis of novel compounds with potential therapeutic activities, particularly as anticancer and anti-inflammatory agents. This document includes detailed protocols for derivatization via Suzuki-Miyaura cross-coupling and subsequent biological evaluation, alongside quantitative data and visualizations of relevant signaling pathways.
The benzofuran scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The introduction of a fluorine atom at the 5-position of the benzofuran ring can significantly modulate the physicochemical and pharmacokinetic properties of the resulting derivatives, potentially enhancing their potency and metabolic stability.[1] this compound serves as a key intermediate for introducing this fluorinated moiety into more complex molecules.
Specific Applications of this compound Derivatives
Derivatives of this compound have shown significant promise in oncology. These compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer, such as the NF-κB and MAPK pathways, leading to the induction of apoptosis and inhibition of cell proliferation.[4][5]
Anticancer Activity:
Fluorinated benzofuran derivatives have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The data reveals that the substitution on the benzofuran core plays a crucial role in determining the cytotoxic potency. For instance, certain derivatives have shown potent inhibitory activity against human colorectal carcinoma (HCT116), non-small cell lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines.[6][7] The addition of a fluorine atom can lead to a significant increase in anticancer activity.[1]
Anti-inflammatory Activity:
Chronic inflammation is closely linked to the development of various diseases, including cancer. Benzofuran derivatives have been investigated for their anti-inflammatory properties. The proposed mechanism involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades like the NF-κB and MAPK pathways.[4][8]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative fluorinated benzofuran derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluorobenzofuran Derivative 1 | HCT116 | 19.5 | [5][6] |
| Fluorobenzofuran Derivative 2 | HCT116 | 24.8 | [5][6] |
| 5-Fluorobenzofuran Derivative A | A549 | 1.48 | [7] |
| 5-Fluorobenzofuran Derivative B | HeLa | 0.73 | [7] |
| 4-Fluoro-2-benzofuranyl Derivative | K562 (Leukemia) | 0.43 | [1] |
| Benzofuran-2-carboxamide Derivative | A549 | 0.57 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-5-fluorobenzofurans via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (0.02-0.05 equivalents).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-fluorobenzofuran.[9][10]
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of newly synthesized this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzofuran derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.[4][7]
Mandatory Visualizations
The following diagrams illustrate key signaling pathways often modulated by benzofuran derivatives and a typical experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: A Scalable Synthesis of (5-Fluorobenzofuran-2-yl)boronic Acid for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Fluorobenzofuran-2-yl)boronic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of complex organic molecules with potential therapeutic applications. The incorporation of a fluorine atom into the benzofuran scaffold can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. This application note provides a detailed, scalable two-step protocol for the synthesis of this compound, starting from commercially available 5-fluorobenzofuran. The described methodology is suitable for producing multi-gram quantities of the target compound, meeting the demands of drug discovery and preclinical development programs.
The benzofuran moiety is a prevalent heterocyclic scaffold found in numerous natural products and pharmaceuticals.[1] Fluorinated organic molecules are of significant interest in drug discovery due to the unique properties imparted by the fluorine atom.[2] this compound serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds in the synthesis of novel drug candidates.[3]
Overall Synthetic Scheme
The scalable synthesis of this compound is achieved through a two-step process. The first step involves the regioselective bromination of 5-fluorobenzofuran at the 2-position to yield 2-bromo-5-fluorobenzofuran. The subsequent step is a palladium-catalyzed Miyaura borylation of the 2-bromo-5-fluorobenzofuran intermediate to afford the final product.
Figure 1. Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-fluorobenzofuran
This protocol describes the regioselective bromination of 5-fluorobenzofuran at the C2 position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Fluorobenzofuran | 136.12 | 50.0 g | 0.367 |
| Bromine (Br₂) | 159.81 | 58.6 g (18.8 mL) | 0.367 |
| Chloroform (CHCl₃) | 119.38 | 500 mL | - |
| Saturated NaHCO₃ solution | - | 200 mL | - |
| Saturated Na₂S₂O₃ solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous MgSO₄ | - | 20 g | - |
Procedure:
-
To a solution of 5-fluorobenzofuran (50.0 g, 0.367 mol) in chloroform (500 mL) in a three-necked flask equipped with a dropping funnel and a magnetic stirrer, a solution of bromine (58.6 g, 0.367 mol) in chloroform (100 mL) is added dropwise at 0 °C over 1 hour.[4]
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (200 mL).
-
The mixture is then washed with a saturated aqueous solution of sodium thiosulfate (100 mL) to remove any unreacted bromine, followed by a wash with brine (100 mL).
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol) affords pure 2-bromo-5-fluorobenzofuran.
Expected Yield and Purity:
| Product | Form | Yield | Purity (by GC-MS) |
| 2-Bromo-5-fluorobenzofuran | Pale yellow solid | 85-95% | >98% |
Step 2: Synthesis of this compound via Miyaura Borylation
This protocol details the palladium-catalyzed borylation of 2-bromo-5-fluorobenzofuran to produce the pinacol boronate ester, which is subsequently hydrolyzed to the boronic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-5-fluorobenzofuran | 215.02 | 70.0 g | 0.325 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 91.0 g | 0.358 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 816.64 | 7.95 g | 0.00975 |
| Potassium Acetate (KOAc) | 98.14 | 95.7 g | 0.975 |
| 1,4-Dioxane (anhydrous) | 88.11 | 700 mL | - |
| 2 M Hydrochloric Acid (HCl) | - | As needed | - |
| Diethyl Ether | 74.12 | 500 mL | - |
| Hexane | 86.18 | 500 mL | - |
Procedure:
-
A mixture of 2-bromo-5-fluorobenzofuran (70.0 g, 0.325 mol), bis(pinacolato)diboron (91.0 g, 0.358 mol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (7.95 g, 0.00975 mol), and potassium acetate (95.7 g, 0.975 mol) in anhydrous 1,4-dioxane (700 mL) is placed in a reaction vessel.[5]
-
The mixture is degassed by bubbling with argon for 30 minutes.
-
The reaction is heated to 80-90 °C and stirred under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether (500 mL) and washed with water (3 x 200 mL) and brine (200 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude pinacol boronate ester.
-
The crude ester is dissolved in a mixture of acetone and water. The pH is adjusted to ~2 with 2 M HCl and the mixture is stirred at room temperature until hydrolysis is complete (monitored by TLC or LC-MS).
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude boronic acid is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by forming a diethanolamine adduct for purification.[6]
Expected Yield and Purity:
| Product | Form | Yield | Purity (by HPLC) |
| This compound | White to off-white solid | 70-85% | >97% |
Scale-Up Considerations and Industrial Purification
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and product quality.
Key Scale-Up Parameters:
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Considerations |
| Reaction Vessel | Glass flask | Jacketed glass or stainless steel reactor | Efficient heat transfer and temperature control are critical, especially for the potentially exothermic borylation reaction. |
| Reagent Addition | Manual/dropwise | Metering pumps | Controlled addition of reagents is crucial for managing reaction exotherms and ensuring consistent product quality. |
| Inert Atmosphere | Balloon/Schlenk line | Nitrogen/Argon blanketing | Maintaining an inert atmosphere is essential to prevent degradation of the catalyst and boronic acid intermediates. |
| Purification | Column chromatography | Recrystallization, salt formation, or specialized chromatography | Chromatography is often not feasible on a large scale. Recrystallization or forming a salt of the boronic acid can be effective for purification.[7][8] |
| Solvent Handling | Open bench | Closed systems with solvent recovery | Minimizes solvent emissions and improves process safety and sustainability. |
For industrial-scale purification, forming a salt of the boronic acid with a base (e.g., sodium hydroxide) can be an effective method. The salt can be isolated by filtration and then neutralized with an acid to regenerate the pure boronic acid.[7]
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of a wide range of biologically active compounds. The fluorinated benzofuran scaffold has been identified in molecules with potential anticancer, anti-inflammatory, and antimicrobial activities.[2][7]
The boronic acid moiety allows for facile introduction of the 5-fluorobenzofuran core into target molecules via Suzuki-Miyaura cross-coupling reactions. This enables medicinal chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.
Figure 2. Role of this compound in drug discovery.
Conclusion
This application note provides a comprehensive and scalable synthetic protocol for this compound. The detailed experimental procedures, coupled with considerations for scale-up and purification, offer a practical guide for researchers and drug development professionals. The availability of this key building block in sufficient quantities will facilitate the exploration of novel fluorinated benzofuran derivatives as potential therapeutic agents.
References
- 1. reddit.com [reddit.com]
- 2. Boronic acid-modified magnetic materials for antibody purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of benzofurans with remote bromide functionality by domino "ring-cleavage-deprotection-cyclization" reactions of 2-alkylidenetetrahydrofurans with boron tribromide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (5-Fluorobenzofuran-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Its application in medicinal chemistry is particularly significant for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The incorporation of a 5-fluorobenzofuran moiety can be of particular interest in drug discovery, as the fluorine atom can enhance metabolic stability and binding affinity. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate these reactions, often leading to higher yields, shorter reaction times, and improved reproducibility compared to conventional heating methods. This is especially advantageous for the coupling of heteroaryl boronic acids, which can be prone to decomposition under prolonged thermal stress.
These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of (5-Fluorobenzofuran-2-yl)boronic acid with various aryl halides, offering a robust starting point for the synthesis of a diverse range of 2-aryl-5-fluorobenzofurans.
Advantages of Microwave-Assisted Suzuki Coupling
The use of microwave irradiation for Suzuki coupling reactions offers several key benefits:
-
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[1]
-
Improved Yields: By minimizing the formation of byproducts through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.[1]
-
Enhanced Reproducibility: Microwave reactors provide precise control over temperature and pressure, leading to more consistent and reproducible outcomes.[1]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions allows for the efficient exploration of a wider range of substrates and the generation of diverse compound libraries.[1]
Data Presentation
The following tables summarize typical reaction conditions and yields for the microwave-assisted Suzuki coupling of benzofuran boronic acids with various aryl halides. While specific data for this compound is extrapolated from closely related analogs, these tables provide a strong predictive framework for reaction optimization.
Table 1: Microwave-Assisted Suzuki Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Various Arylboronic Acids [2][3]
| Entry | Arylboronic Acid | Product | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-phenylbenzofuran-2-carboxylate | 23 | 93 |
| 2 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 25 | 96 |
| 3 | 4-Methylphenylboronic acid | Methyl 5-(4-methylphenyl)benzofuran-2-carboxylate | 25 | 95 |
| 4 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 28 | 90 |
| 5 | 2-Thienylboronic acid | Methyl 5-(thiophen-2-yl)benzofuran-2-carboxylate | 35 | 85 |
Reaction Conditions: Methyl 5-bromobenzofuran-2-carboxylate (1 mmol), Arylboronic acid (1.2 mmol), Cs2CO3 (2 mmol), Pd-complex (0.1 mol%), Toluene (3 mL), Microwave irradiation (200 W) at 150 °C.[2][3]
Table 2: General Conditions for Microwave-Assisted Suzuki Coupling of Heteroaryl Boronic Acids [1][4]
| Parameter | Recommended Range | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyst choice can significantly impact yield. Pre-catalysts are often preferred for stability and activity. |
| Ligand | SPhos, XPhos, PPh₃ | Bulky, electron-rich phosphine ligands are often effective for challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can influence the rate of transmetalation.[4] |
| Solvent | 1,4-Dioxane/H₂O, DMF/H₂O, Toluene | A mixture of an organic solvent and water is commonly used. |
| Temperature | 100 - 150 °C | Optimal temperature depends on the reactivity of the substrates.[4] |
| Time | 10 - 40 min | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
The following is a detailed, generalized protocol for the microwave-assisted Suzuki coupling of this compound with an aryl halide. This protocol can be adapted for a range of substrates.
Materials:
-
This compound (1.0 - 1.5 equiv.)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Microwave reactor vials with stir bars
-
Nitrogen or Argon gas supply
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), this compound (e.g., 0.75 mmol), palladium catalyst (e.g., 0.025 mmol), and base (e.g., 1.5 mmol).
-
Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/water 4:1). The solvent should be degassed by bubbling with nitrogen or argon for 15-20 minutes prior to use.[1]
-
Seal the vial tightly with a cap.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-fluorobenzofuran.
Mandatory Visualization
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (5-Fluorobenzofuran-2-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (5-Fluorobenzofuran-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Problem: Low to No Product Yield
When a Suzuki coupling reaction with this compound fails or provides a low yield, a systematic approach to troubleshooting is crucial. The following sections detail potential causes and their corresponding solutions.
1. Boronic Acid Instability and Protodeboronation
Protodeboronation, the cleavage of the C-B bond, is a common side reaction for heteroarylboronic acids, leading to the formation of 5-fluorobenzofuran.[1][2] This is often exacerbated by the reaction conditions, particularly the presence of aqueous base.[3][4]
Solutions:
-
Use Anhydrous Conditions: Employing anhydrous solvents can minimize the risk of protodeboronation.[5]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an organotrifluoroborate.[6][7] These can sometimes be used directly or hydrolyzed in situ to slowly release the boronic acid.[8] Diethanolamine adducts can also be prepared to create air- and water-stable crystalline solids that can be used directly in the coupling reaction with a protic solvent.[9]
-
Optimize the Base: Use a milder base like potassium fluoride (KF) or cesium fluoride (CsF), which can activate the boronic acid without promoting significant protodeboronation.[10][11] In some cases, weaker bases like carbonates (e.g., K₂CO₃, Na₂CO₃) or phosphates (e.g., K₃PO₄) in a carefully controlled aqueous system can be effective.[12][13]
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the degradation of the boronic acid.[14]
2. Catalyst Inactivation or Insufficient Activity
The choice of palladium catalyst and ligand is critical for a successful Suzuki coupling.[15] Heteroaromatic substrates can sometimes coordinate to the palladium center and inhibit catalysis.[5]
Solutions:
-
Select Appropriate Ligands: Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), are often effective for challenging couplings as they can stabilize the active palladium species.[5][15]
-
Use Pre-formed Catalysts: Air-stable palladium precatalysts (e.g., palladacycles) can be more robust and provide more consistent results than catalysts generated in situ.[16]
-
Increase Catalyst Loading: For difficult couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.[5]
-
Ensure an Inert Atmosphere: Oxygen can lead to the decomposition of the palladium catalyst and promote the homocoupling of the boronic acid.[16] It is essential to properly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[17]
3. Sub-optimal Reaction Conditions
The solvent, base, and temperature all play a significant role in the outcome of a Suzuki coupling reaction.
Solutions:
-
Solvent Screening: A variety of solvents can be used for Suzuki couplings, including ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF).[7][13] Often, a mixture of an organic solvent and water is used to dissolve the inorganic base.[7] The optimal solvent system should be determined experimentally.
-
Base Selection and Stoichiometry: The base activates the boronic acid for transmetalation.[13] The choice of base can significantly impact the reaction. Stronger bases may be required for less reactive coupling partners, but they can also promote side reactions. The amount of base used is also important, with an excess often being employed.[18]
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to the degradation of sensitive substrates or catalysts. The optimal temperature should be determined for each specific reaction.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading upon storage. How can I prevent this?
A1: Boronic acids, especially heteroarylboronic acids, can be prone to degradation over time.[6] To enhance stability, store the compound in a cool, dark, and dry place, preferably under an inert atmosphere. For long-term storage, consider converting it to a more stable derivative like a pinacol ester or an organotrifluoroborate.[6][7]
Q2: I am observing a significant amount of 5-fluorobenzofuran as a byproduct. What is the likely cause and how can I minimize it?
A2: The formation of 5-fluorobenzofuran is a result of protodeboronation.[1][2] This is a common side reaction, often promoted by aqueous basic conditions.[3][4] To minimize this, consider the solutions outlined in the "Boronic Acid Instability and Protodeboronation" section of the troubleshooting guide, such as using anhydrous conditions, a milder base, or protecting the boronic acid.
Q3: The Suzuki coupling with my aryl halide is very sluggish. What factors could be contributing to this?
A3: A sluggish reaction can be due to several factors. The reactivity of the aryl halide is important, with the general trend being I > Br > OTf >> Cl.[19] Electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step.[20] Additionally, catalyst inactivation or sub-optimal reaction conditions can lead to slow reaction rates.[5] Consider screening different palladium catalysts, ligands, bases, and solvents, as well as optimizing the reaction temperature.
Q4: Can I use this compound directly, or should I convert it to an ester or trifluoroborate?
A4: While direct use is possible, heteroarylboronic acids are often less stable than their corresponding esters or trifluoroborates.[6][7] If you are encountering issues with low yield or protodeboronation, converting the boronic acid to a more stable form is a highly recommended strategy.[6]
Data Summary
Table 1: Recommended Catalyst and Ligand Combinations for Suzuki Couplings of Heteroarylboronic Acids
| Palladium Source | Ligand | Typical Substrates | Reference(s) |
| Pd(OAc)₂ | SPhos | Heteroaryl boronic acids and vinyl chlorides | [10] |
| Pd₂(dba)₃ | XPhos | Aryl halides with 2,5-difluorophenylboronic acid | [21] |
| Pd(PPh₃)₄ | - | General purpose, but can be less active for challenging substrates | [15] |
| Palladacycle Precatalysts | Buchwald Ligands (e.g., XPhos, SPhos) | Sterically hindered and electron-rich substrates | [15] |
Table 2: Common Bases and Solvents for Suzuki Coupling Reactions
| Base | Common Solvents | Notes | Reference(s) |
| K₂CO₃ | EtOH/H₂O, Dioxane/H₂O | A common and effective base for many Suzuki couplings. | [12][22] |
| K₃PO₄ | THF/H₂O, Dioxane/H₂O | A milder base that can be beneficial for base-sensitive substrates. | [21] |
| CsF | Isopropanol | Can be effective in minimizing protodeboronation. | [10] |
| Na₂CO₃ | Toluene/H₂O, Ethanol | Another widely used carbonate base. | [6][21] |
Experimental Protocols
General Protocol for Suzuki Coupling with an Aryl Bromide:
This is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for failed Suzuki coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. youtube.com [youtube.com]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Yield for (5-Fluorobenzofuran-2-yl)boronic Acid Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction yield for Suzuki-Miyaura couplings involving (5-Fluorobenzofuran-2-yl)boronic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling reaction, offering potential causes and solutions in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
Low yields in Suzuki-Miyaura couplings, especially with heteroaryl boronic acids like this compound, can often be attributed to several factors. The primary issues to investigate are the stability of the boronic acid, the choice of reaction conditions (catalyst, ligand, base, and solvent), and the purity of the reagents.[1]
Q2: I suspect protodeboronation is a significant side reaction. How can I identify and minimize it?
Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 5-fluorobenzofuran.[1] This is particularly prevalent with electron-rich heteroaryl boronic acids.
-
Identification: This side product can be identified by techniques such as GC-MS or LC-MS analysis of the crude reaction mixture.
-
Minimization Strategies:
-
Use Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2]
-
Anhydrous Conditions: While some water can be beneficial for dissolving inorganic bases, excessive water can serve as a proton source. Using anhydrous solvents and ensuring reagents are dry can help.[3]
-
Lower Reaction Temperature: Elevated temperatures can accelerate protodeboronation.[1] Running the reaction at a lower temperature for a longer duration may improve the yield.
-
Use Boronic Acid Derivatives: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, which are less prone to this side reaction.[4][5]
-
Q3: Homocoupling of the boronic acid is another side product I'm observing. What are the causes and how can I prevent it?
Homocoupling results in the formation of 2,2'-bi(5-fluorobenzofuran). This side reaction is often promoted by the presence of oxygen, which can lead to oxidative coupling catalyzed by the palladium catalyst.[1]
-
Prevention:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[3]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[2]
-
Use a Pd(0) Source: Using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, can sometimes minimize homocoupling compared to Pd(II) precatalysts that require in situ reduction.[1]
-
Q4: My starting materials are not fully consumed, even after extended reaction times. What can I do to improve conversion?
Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst System:
-
Ligand Choice: The choice of phosphine ligand is critical. For challenging couplings, consider using bulky, electron-rich ligands like Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) which can improve catalyst activity and stability.[5]
-
Catalyst Loading: Increasing the catalyst loading may improve conversion, although this should be done judiciously to manage costs and potential side reactions.[6][7]
-
-
Reaction Temperature: Increasing the reaction temperature can sometimes overcome a high activation energy barrier, but must be balanced against the risk of increased side reactions like protodeboronation.[5]
-
Solvent and Base Solubility: Ensure that the chosen base is sufficiently soluble in the reaction solvent. A mixture of solvents, such as toluene/water or dioxane/water, can help dissolve both the organic substrates and the inorganic base.[8][9]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki-Miyaura coupling of this compound?
A good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a suitable phosphine ligand. A common base to start with is K₂CO₃ or K₃PO₄ in a solvent system like 1,4-dioxane/water or toluene/water. The reaction is typically heated.[8]
Q2: How does the fluorine substituent on the benzofuran ring affect the coupling reaction?
The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the boronic acid and its reactivity in the Suzuki-Miyaura coupling. While specific data for the 5-fluoro position is limited in the provided results, electron-withdrawing groups on the boronic acid partner can sometimes present unique challenges in optimization.[10] However, some studies on related fluorinated benzofurans have shown successful couplings.[6][7][11]
Q3: Are there alternative coupling partners to aryl halides that can be used with this compound?
Yes, besides aryl halides (I > Br > Cl), other electrophilic partners such as aryl triflates (OTf) can be effective in Suzuki-Miyaura couplings and are often more reactive than the corresponding chlorides.[3]
Q4: Can I use microwave irradiation to accelerate the reaction?
Microwave-assisted synthesis can be a very effective method for accelerating Suzuki-Miyaura couplings, often leading to shorter reaction times and improved yields.[12][13] If available, screening microwave conditions is a worthwhile optimization strategy.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Couplings of Benzofuran Derivatives
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl 5-bromobenzofuran-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-dioxane/H₂O | 90 | 16 | Good | [8] |
| 2-Fluoronaphtho[2,1-b]furan | m-tolylboronic acid | Ni(cod)₂ (10), PCy₃ (20) | K₂CO₃ (2) | Toluene | rt | 72 | quant. | [6][7] |
| 5-Bromo-2-fluorobenzofuran | [4-(trifluoromethyl)phenyl]boronic acid | Pd catalyst | - | - | - | - | 95 | [6][11] |
| Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ (2) | Toluene | 150 (MW) | 0.42 | 96 | [12][13] |
Note: This table summarizes data from couplings of similar benzofuran derivatives to provide a starting point for optimization, as direct data for this compound was not extensively available in the initial search.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and should be optimized for the specific substrates and desired outcomes.
-
Reaction Setup: In a clean, dry reaction vessel (e.g., a Schlenk flask), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[8][10]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. If using a Schlenk line, perform at least three vacuum/backfill cycles.[2][3]
-
Solvent and Catalyst Addition: Add the degassed solvent(s) via syringe. In a separate vial, prepare a stock solution of the palladium catalyst and ligand if necessary, and add the required amount to the reaction mixture under a positive pressure of inert gas.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][10]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1][3]
Visualizations
A troubleshooting workflow for addressing low reaction yields.
Key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: (5-Fluorobenzofuran-2-yl)boronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (5-Fluorobenzofuran-2-yl)boronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The two most prevalent side reactions are protodeboronation and homocoupling of the boronic acid. Protodeboronation results in the formation of 5-fluorobenzofuran, while homocoupling leads to the formation of 2,2'-bi(5-fluorobenzofuran).
Q2: What is protodeboronation and why does it occur?
A2: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively consuming the boronic acid and reducing the yield of the desired cross-coupled product. This undesired reaction is often facilitated by the presence of water and a base in the reaction mixture.[1] For heteroaryl boronic acids like this compound, the electronic nature of the heterocyclic ring can also influence the rate of protodeboronation.
Q3: What factors promote the homocoupling of this compound?
A3: Homocoupling of aryl boronic acids can be promoted by the presence of oxygen and is often catalyzed by the palladium catalyst itself.[2] It can occur through a reaction between the palladium(II) intermediate and another molecule of the boronic acid. Electron-deficient arylboronic acids can be more prone to this side reaction.
Q4: How can I detect the formation of side products like 5-fluorobenzofuran and the homocoupled dimer?
A4: The most common methods for detecting and quantifying these side products are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the desired product from the side products and provide information on their relative abundance. 1H NMR spectroscopy can also be used to identify the characteristic signals of the side products in the crude reaction mixture.
Q5: Is this compound considered a stable reagent?
A5: Heteroaryl boronic acids, in general, can be less stable than their aryl boronic acid counterparts.[3][4] They can be susceptible to decomposition upon prolonged storage, especially if exposed to moisture and air. It is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere. For challenging couplings, using freshly prepared or recently purchased boronic acid is advisable.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cross-coupling experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of the desired cross-coupled product and significant formation of 5-fluorobenzofuran. | Protodeboronation of the boronic acid. This is a common issue with heteroaryl boronic acids, especially under basic aqueous conditions.[1] | 1. Minimize Water: Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider using a less aqueous base or anhydrous conditions if the reaction tolerates it. 2. Optimize Base: The choice and concentration of the base are critical. A weaker base or a phosphate base (e.g., K₃PO₄) may be less aggressive towards the boronic acid.[5] 3. Lower Reaction Temperature: Higher temperatures can accelerate protodeboronation.[6] Try running the reaction at a lower temperature for a longer duration. 4. Use a Boronic Ester: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate protodeboronation. The boronic acid is then generated in situ under the reaction conditions.[3] |
| Formation of a significant amount of 2,2'-bi(5-fluorobenzofuran) (homocoupling product). | Homocoupling of the boronic acid. This side reaction is often promoted by oxygen and can be catalyzed by the palladium species.[2] | 1. Degas Solvents Thoroughly: Ensure all solvents are rigorously degassed to remove dissolved oxygen. This can be done by sparging with an inert gas (e-g., argon or nitrogen) or by the freeze-pump-thaw method. 2. Maintain an Inert Atmosphere: Run the reaction under a strict inert atmosphere of argon or nitrogen. 3. Optimize Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling. Consider screening different catalyst systems. For example, using a hindered phosphine ligand like SPhos has been shown to suppress homocoupling in some cases.[2] |
| Incomplete consumption of starting materials (aryl halide and/or boronic acid). | 1. Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction. 2. Poor Solubility: The reactants or catalyst may not be fully soluble in the chosen solvent system. 3. Insufficient Reaction Time or Temperature. | 1. Use a More Robust Catalyst: Consider using a pre-catalyst or a more stable ligand that is resistant to decomposition. 2. Improve Solubility: Try a different solvent or a co-solvent system to ensure all components are in solution. For poorly soluble boronic acids, a mixed solvent system including water and an organic solvent like dioxane or toluene is often used.[7] 3. Adjust Reaction Parameters: Increase the reaction time or temperature, but be mindful that this may also increase the rate of side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Reaction is not reproducible. | 1. Inconsistent Quality of Boronic Acid: The purity and stability of the boronic acid can vary between batches. 2. Inconsistent Degassing or Inert Atmosphere. 3. Inconsistent Base Quality. | 1. Use High-Purity Reagents: Ensure the use of high-quality boronic acid, aryl halide, catalyst, and base. If possible, use a fresh batch of boronic acid. 2. Standardize Procedures: Maintain consistent procedures for degassing, setting up the reaction under an inert atmosphere, and adding reagents. 3. Use a Freshly Opened Bottle of Base: Some bases can be hygroscopic and their effectiveness can change over time. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Benzofuran Boronic Acid Derivative
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), (Benzofuran-2-yl)boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask. Subsequently, add the degassed solvent (e.g., a mixture of 1,4-Dioxane and water, 4:1) via syringe.
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Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure cross-coupled product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of Fluorinated Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of fluorinated boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated boronic acids often impure, even when purchased from commercial suppliers?
A1: Commercially available fluorinated boronic acids can exhibit low purity for several reasons. It is not uncommon to find batches with purities below 50%, despite specifications claiming 97% or higher.[1][2] The primary impurities are often the protodeboronated arene and the corresponding cyclic trimeric anhydride, known as a boroxine.[1] These impurities arise from the inherent instability of the carbon-boron bond, which is exacerbated by the electron-withdrawing nature of fluorine atoms.
Q2: What is a boroxine, and how does it affect my purification?
A2: A boroxine is a six-membered ring formed from the dehydration of three boronic acid molecules.[3] This is a reversible equilibrium reaction that is dependent on factors like solvent, temperature, and the presence of moisture.[3][4][5] The presence of boroxine means your sample is often a mixture of the boronic acid and its anhydride, which can complicate characterization (e.g., NMR analysis) and subsequent reactions.[3] Commercially supplied boronic acids are frequently a mixture of the acid and the boroxine.[3]
Q3: How does the fluorine substituent affect the stability and properties of the boronic acid?
A3: The presence of fluorine atoms significantly increases the Lewis acidity of the boronic acid group.[3][6] This increased acidity can be crucial for biological activity or analyte binding but also affects stability.[3] Fluorinated arylboronic acids are susceptible to protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond.[1][3] This degradation can be promoted by both acidic and basic conditions.[4] The position of the fluorine atom also matters; for instance, compounds with two fluorine atoms in the ortho positions can be less stable.[6]
Q4: What are the recommended storage conditions for fluorinated boronic acids?
A4: To minimize degradation, fluorinated boronic acids should be stored under dry, inert conditions (e.g., under nitrogen or argon in a desiccator).[4] It is recommended to store them at refrigerated temperatures (0-8°C) and protect them from light.[4] Since they are prone to dehydration to form boroxines and hydrolysis via protodeboronation, minimizing exposure to moisture and air is critical.[4]
Purification Troubleshooting Guide
This guide addresses specific issues encountered during the purification of fluorinated boronic acids in a question-and-answer format.
Q5: My fluorinated boronic acid streaks badly or decomposes on a standard silica gel column. What should I do?
A5: This is a very common problem. Standard silica gel is acidic and can promote the degradation of boronic acids, leading to streaking and low recovery.[1][2]
-
Potential Causes:
-
Interaction with acidic silanol groups on the silica surface.
-
Protodeboronation catalyzed by the stationary phase.
-
Hydrolysis of the boronic acid on the column due to residual water in the solvents.
-
-
Solutions & Troubleshooting Steps:
-
Switch to a Different Stationary Phase: Consider using neutral alumina, which can be less harsh.[7]
-
Use Reverse-Phase Chromatography (C18): This can be effective, but some compounds may still streak or decompose, especially during the evaporation of aqueous fractions at elevated temperatures.[1][2]
-
Modify the Mobile Phase: For silica gel chromatography, adding a small amount of a modifier like acetic acid or triethylamine (TEA) to the eluent can sometimes improve separation by suppressing the ionization of the boronic acid or impurities.[7]
-
Convert to a Boronate Ester: Temporarily convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester). These esters are generally more stable on silica gel and can be purified using standard chromatographic techniques.[1][8] The purified ester can then be hydrolyzed back to the boronic acid.[9]
-
Q6: I am struggling to recrystallize my fluorinated boronic acid. It either "oils out" or remains in solution. What techniques can I try?
A6: Recrystallization of fluorinated boronic acids is notoriously difficult, especially on a small scale, due to their polarity and tendency to form non-crystalline solids.[2][10]
-
Potential Causes:
-
The presence of impurities (like boroxines) that inhibit crystal formation.
-
High solubility in many organic solvents.
-
The compound's melting point may be lower than the boiling point of the solvent, causing it to separate as a liquid ("oil out").[10]
-
-
Solutions & Troubleshooting Steps:
-
Systematic Solvent Screening: Use a small amount of material to test a wide range of solvents and solvent pairs (e.g., ethyl acetate/hexanes, dichloromethane/hexanes).[7]
-
Trituration: If the compound is an oil or amorphous solid, try triturating it with a non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization and wash away soluble impurities.[11]
-
Acid/Base Extraction: Before attempting recrystallization, perform an acid/base extraction to remove neutral or oppositely charged impurities. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), extract with a mild aqueous base (like NaOH or Na2CO3), separate the aqueous layer, wash it with fresh organic solvent, and then carefully re-acidify the aqueous layer with an acid (e.g., HCl) to precipitate the pure boronic acid.[7][12]
-
Use Seed Crystals: If you have a small amount of pure crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.[10]
-
Q7: My NMR spectrum is complex and suggests a mixture of species. How can I simplify it and confirm my product?
A7: The complexity likely arises from the equilibrium between the boronic acid and its corresponding boroxine.[3]
-
Solutions & Troubleshooting Steps:
-
Convert to Boroxine: To confirm this, you can try to drive the equilibrium entirely to the boroxine form by dissolving the sample in an anhydrous solvent (like CDCl3) and removing any residual water, for example, by adding a small amount of molecular sieves.[13]
-
Convert to Boronic Acid: Conversely, adding a small amount of D₂O to the NMR sample can shift the equilibrium back towards the monomeric boronic acid, simplifying the spectrum.
-
Derivatize for Analysis: For definitive characterization, consider converting a small amount of the sample to a stable derivative, like the pinacol ester, which typically gives a clean, simple NMR spectrum.
-
Data Summary: Comparison of Purification Techniques
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Recrystallization/Trituration | - Scalable- Can yield very pure material | - Difficult to find suitable solvents[2]- Prone to "oiling out"[10]- Often ineffective for removing boroxines | Solids that show good crystallinity and differential solubility from impurities. |
| Silica Gel Chromatography | - Widely available | - Often causes decomposition or streaking[1][2]- Low recovery is common | Boronate esters or less polar, more stable boronic acids.[8] |
| Reverse-Phase (C18) HPLC | - Can be effective for polar compounds | - May still cause streaking[2]- Product can decompose during solvent removal[1]- Less scalable for large quantities | Small-scale purification of polar compounds when other methods fail. |
| Acid/Base Extraction | - Good for removing neutral impurities- Scalable and cost-effective | - Ineffective if impurities are also acidic/basic[11]- Risk of protodeboronation in strong acid/base[4] | Crude mixtures containing significant neutral or basic impurities.[12] |
| Derivatization (e.g., Pinacol Ester) | - Intermediates are stable to chromatography[8]- Allows for robust purification | - Adds two steps to the synthesis (protection/deprotection) | Complex mixtures where direct purification of the boronic acid is unsuccessful. |
| Derivatization (Diethanolamine Adduct) | - Adducts are often crystalline and precipitate easily[14]- Can be highly selective | - Two-step process- May not work for very polar boronic acids[1] | Less polar boronic acids that fail to crystallize on their own. |
Visualized Workflows and Concepts
Caption: Equilibrium between a boronic acid and its boroxine anhydride.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. reddit.com [reddit.com]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 13. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
preventing decomposition of (5-Fluorobenzofuran-2-yl)boronic acid during reactions
Welcome to the technical support center for (5-Fluorobenzofuran-2-yl)boronic acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the use of this reagent in chemical reactions, with a primary focus on preventing its decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered when using this compound in reactions like Suzuki-Miyaura couplings?
A1: The most prevalent issue is the decomposition of the boronic acid before the desired cross-coupling reaction is complete. This decomposition primarily occurs through a process called protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 5-fluorobenzofuran as a byproduct. This side reaction consumes the boronic acid, leading to low yields of the desired product.
Q2: What factors contribute to the decomposition of this compound?
A2: Several factors can accelerate the decomposition of this compound, particularly through protodeboronation:
-
Elevated Temperatures: Higher reaction temperatures significantly increase the rate of protodeboronation.[1]
-
Strong Bases: The presence of strong bases, especially hydroxide ions in aqueous media, can promote the decomposition of arylboronic acids.
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond. While Suzuki-Miyaura reactions often require some water for optimal catalyst performance, excessive amounts can be detrimental.
-
Extended Reaction Times: Longer exposure to reaction conditions increases the likelihood of decomposition.
-
Oxygen: While less commonly cited for protodeboronation, ensuring an inert atmosphere is good practice to prevent catalyst deactivation and other side reactions.
Q3: How can I minimize the decomposition of this compound during my reaction?
A3: To minimize decomposition, consider the following strategies:
-
Optimize Reaction Conditions: Use the lowest effective temperature and the shortest possible reaction time. Employ milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH).
-
Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives exhibit enhanced stability and release the active boronic acid slowly under the reaction conditions, keeping its concentration low and minimizing decomposition.
-
Careful Control of Water Content: If using aqueous conditions, carefully optimize the amount of water. In some cases, anhydrous conditions may be beneficial.
-
Use a Highly Active Catalyst: A more efficient palladium catalyst and ligand system can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower decomposition pathway.
Q4: How should I store this compound to ensure its stability?
A4: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a freezer. Avoid exposure to moisture and air, as boronic acids can form cyclic anhydrides (boroxines) upon dehydration, which can affect reactivity.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot reactions where the decomposition of this compound is suspected.
Problem: Low yield of the desired product and formation of 5-fluorobenzofuran byproduct.
// Nodes start [label="Problem: Low Yield & Byproduct Formation\n(Suspected Decomposition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conditions [label="Step 1: Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; temp_base [label="High Temperature or Strong Base?", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_conditions [label="Solution 1: Optimize Conditions\n- Lower Temperature\n- Use Milder Base (K₃PO₄, Cs₂CO₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_reagent [label="Step 2: Evaluate Boronic Acid Stability", fillcolor="#FBBC05", fontcolor="#202124"]; use_derivative [label="Is the free boronic acid being used?", fillcolor="#F1F3F4", fontcolor="#202124"]; convert_ester [label="Solution 2: Use a More Stable Derivative\n- Convert to Pinacol Ester\n- Use MIDA Boronate", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_catalyst [label="Step 3: Assess Catalyst Performance", fillcolor="#FBBC05", fontcolor="#202124"]; slow_reaction [label="Is the reaction sluggish?", fillcolor="#F1F3F4", fontcolor="#202124"]; improve_catalysis [label="Solution 3: Enhance Catalysis\n- Use a more active Pd catalyst/ligand system\n- Ensure inert atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_conditions; check_conditions -> temp_base; temp_base -> optimize_conditions [label="Yes"]; optimize_conditions -> end; temp_base -> check_reagent [label="No"]; check_reagent -> use_derivative; use_derivative -> convert_ester [label="Yes"]; convert_ester -> end; use_derivative -> check_catalyst [label="No"]; check_catalyst -> slow_reaction; slow_reaction -> improve_catalysis [label="Yes"]; improve_catalysis -> end; slow_reaction -> end [label="No"]; } .dot Figure 1: Troubleshooting workflow for preventing the decomposition of this compound.
Data Presentation
| Boron Reagent Type | Relative Stability | Key Advantages | Key Disadvantages |
| Arylboronic Acid | Low | Commercially available, no deprotection needed. | Prone to protodeboronation and boroxine formation. |
| Pinacol Ester | Moderate | Increased stability to chromatography and storage. | Can be slower in transmetalation; may require harsher conditions. |
| MIDA Boronate | High | Highly stable, crystalline solids; slow-release of boronic acid. | Requires an additional step for preparation and in-situ deprotection. |
| Potassium Trifluoroborate | High | Air- and moisture-stable crystalline solids. | May require specific conditions for activation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and should be optimized for specific substrates.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas for three cycles.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (starting with a lower temperature, e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
// Nodes reagents [label="1. Combine Reactants\n(Aryl Halide, Boronic Acid, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; inert [label="2. Establish Inert Atmosphere\n(Evacuate/Backfill with Ar/N₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="3. Add Palladium Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="4. Add Degassed Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="5. Heat and Stir\n(Monitor Progress)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="6. Work-up\n(Extraction and Washing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="7. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges reagents -> inert; inert -> catalyst; catalyst -> solvent; solvent -> reaction; reaction -> workup; workup -> purification; purification -> product; } .dot Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Preparation of this compound Pinacol Ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.0-1.1 equiv)
-
Anhydrous solvent (e.g., toluene or THF)
-
Drying agent (e.g., anhydrous magnesium sulfate) or Dean-Stark apparatus
-
Reaction vessel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve this compound and pinacol in the anhydrous solvent.
-
To remove the water formed during the reaction, either:
-
Add a drying agent like anhydrous magnesium sulfate and stir the mixture at room temperature overnight.
-
Alternatively, equip the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
-
After the reaction is complete (monitor by TLC or LC-MS), filter off the drying agent (if used).
-
Remove the solvent under reduced pressure.
-
The crude pinacol ester can often be used directly in the subsequent reaction after solvent removal. If necessary, it can be purified by recrystallization or column chromatography on silica gel.
// Nodes start [label="Start: Boronic Acid + Pinacol\nin Anhydrous Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; water_removal [label="Water Removal Method", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; drying_agent [label="Stir with Drying Agent\n(e.g., MgSO₄) at RT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dean_stark [label="Reflux with\nDean-Stark Trap", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter_concentrate [label="Filter (if needed) and\nConcentrate in vacuo", fillcolor="#34A853", fontcolor="#FFFFFF"]; crude_product [label="Crude Pinacol Ester", fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Purify if Necessary\n(Recrystallization or Chromatography)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="Pure Pinacol Ester", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; use_directly [label="Use Crude Product Directly", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> water_removal; water_removal -> drying_agent [label="Option A"]; water_removal -> dean_stark [label="Option B"]; drying_agent -> filter_concentrate; dean_stark -> filter_concentrate; filter_concentrate -> crude_product; crude_product -> purify; purify -> final_product [label="Yes"]; purify -> use_directly [label="No"]; } .dot Figure 3: Logical workflow for the preparation of a pinacol ester from a boronic acid.
References
impact of base and solvent on (5-Fluorobenzofuran-2-yl)boronic acid stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (5-Fluorobenzofuran-2-yl)boronic acid in the presence of various bases and solvents. This resource is intended for researchers, scientists, and drug development professionals to navigate common challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Like many arylboronic acids, this compound is susceptible to two primary degradation pathways:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be catalyzed by both acidic and basic conditions. For many arylboronic acids, the rate of protodeboronation is slowest around a pH of 5.[1]
-
Oxidative Decomposition: Arylboronic acids can be oxidized to the corresponding phenol. This is a significant issue, particularly at physiological pH and in the presence of reactive oxygen species.[2][3] The boronic acid group can be cleaved to give an alcohol.[4]
Q2: How does the choice of base impact the stability of this compound in a reaction?
A2: The choice and strength of the base can significantly influence the stability of the boronic acid. Strong bases can accelerate protodeboronation, especially at elevated temperatures.[1] It is thought that protodeboronation occurs for an arylboronate anion, but not for the corresponding arylboronic acid.[1] For instance, the use of strong inorganic bases like potassium carbonate (K₂CO₃) has been observed to increase the rate of deboronation of some arylboronic acids.[1] Weaker bases or organic bases may be preferable in some cases to minimize degradation.
Q3: What is the general effect of solvents on the stability of this compound?
A3: Solvents can influence the stability of arylboronic acids by affecting their solubility, the reactivity of the base, and by direct participation in degradation pathways.[5] Protic solvents, especially water, can facilitate protodeboronation.[6] While some aqueous solvent mixtures are common in cross-coupling reactions, prolonged exposure or high temperatures can lead to significant degradation. Aprotic solvents are generally preferred for storage and handling to minimize hydrolysis.
Q4: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. Could this be a stability issue?
A4: Yes, low yields in Suzuki-Miyaura coupling are a common consequence of boronic acid instability.[7] Decomposition of the boronic acid in the presence of heat and base can compete with the desired cross-coupling reaction.[7] If you suspect this is the issue, consider the troubleshooting steps outlined in the guide below.
Q5: Are there more stable alternatives or derivatives of this compound?
A5: Yes, for unstable boronic acids, using more stable derivatives such as MIDA (N-methyliminodiacetic acid) boronates or DABO (diazaborolidine) boronates can be highly effective.[7][8] These complexes are often crystalline, air-stable solids that slowly release the active boronic acid under the reaction conditions, which can significantly improve yields in cross-coupling reactions.[7]
Troubleshooting Guides
Issue 1: Low or Inconsistent Yields in Cross-Coupling Reactions
Possible Cause: Decomposition of this compound under the reaction conditions.
Troubleshooting Steps:
-
Optimize Base:
-
If using a strong inorganic base (e.g., K₂CO₃, Cs₂CO₃), consider switching to a milder base (e.g., K₃PO₄, an organic base like triethylamine).
-
Use the minimum effective amount of base.
-
-
Solvent Selection:
-
If using a protic solvent mixture, try to minimize the amount of water or switch to an aprotic solvent system if the reaction allows.
-
Ensure solvents are deoxygenated to minimize oxidative degradation.
-
-
Temperature and Reaction Time:
-
Lower the reaction temperature if possible.
-
Minimize the reaction time. Run time-course experiments to determine the optimal reaction duration before significant degradation occurs.
-
-
Use a Stabilized Boronic Acid Derivative:
Issue 2: Formation of 5-Fluorobenzofuran as a Byproduct
Possible Cause: Protodeboronation of this compound.
Troubleshooting Steps:
-
pH Control:
-
If possible in your reaction setup, buffering the reaction mixture to a pH closer to neutral may slow down protodeboronation.
-
-
Reagent Purity:
-
Ensure the boronic acid is pure and has not degraded during storage. Use freshly acquired or properly stored material.
-
-
Inert Atmosphere:
-
While protodeboronation is not an oxidative process, ensuring an inert atmosphere (e.g., nitrogen or argon) can prevent concurrent oxidative degradation which might complicate analysis.
-
Data Presentation
Table 1: Hypothetical Impact of Base on the Stability of this compound
| Base | Base Strength | % Degradation (Hypothetical) after 2h at 80°C | Comments |
| K₃PO₄ | Moderate | 10-20% | Often a good compromise between reactivity and stability. |
| K₂CO₃ | Strong | 25-40% | Can lead to significant protodeboronation.[1] |
| Cs₂CO₃ | Very Strong | 30-50% | High reactivity but also high potential for degradation. |
| Et₃N | Organic/Weak | 5-15% | Milder conditions, may require higher temperatures or longer reaction times. |
Note: Data are hypothetical and for illustrative purposes. Actual degradation will depend on specific reaction conditions.
Table 2: Hypothetical Influence of Solvent on the Stability of this compound
| Solvent System | Solvent Type | % Degradation (Hypothetical) after 2h at 80°C | Comments |
| Dioxane/H₂O (4:1) | Aprotic/Protic | 15-25% | Common for Suzuki coupling, but water can promote hydrolysis. |
| Toluene | Aprotic | 5-10% | Good for minimizing protodeboronation if reagents are soluble. |
| THF | Aprotic | 5-15% | Generally a good choice, but ensure it is peroxide-free. |
| DMF | Aprotic, Polar | 10-20% | Polar aprotic solvent, can influence reaction rates and stability.[9] |
Note: Data are hypothetical and for illustrative purposes. Actual degradation will depend on specific reaction conditions.
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound of known concentration in a suitable aprotic solvent (e.g., Dioxane).
-
-
Reaction Setup:
-
In separate vials, add a defined volume of the boronic acid stock solution.
-
Add the desired solvent and base to be tested.
-
Use an internal standard (e.g., a stable aromatic compound like biphenyl) for quantitative analysis.
-
Seal the vials under an inert atmosphere (e.g., Nitrogen).
-
-
Incubation:
-
Place the vials in a heating block at the desired temperature.
-
Remove aliquots at specific time points (e.g., 0h, 1h, 2h, 4h, 8h).
-
-
Quenching and Analysis:
-
Quench the reaction by adding an acidic solution (e.g., 1M HCl) to neutralize the base.
-
Extract the organic components with a suitable solvent (e.g., Ethyl Acetate).
-
Analyze the samples by HPLC, GC, or ¹H NMR to quantify the remaining boronic acid relative to the internal standard.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time for each condition to determine the rate of degradation.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for low yields in reactions.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance in Reactions with Substituted Benzofuran Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sterically hindered Suzuki-Miyaura cross-coupling reactions involving substituted benzofuran boronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a substituted benzofuran boronic acid is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in these reactions are typically due to steric hindrance impeding key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The initial points to troubleshoot are:
-
Catalyst and Ligand Choice: Standard palladium catalysts may be ineffective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the reaction with sterically demanding substrates.[1]
-
Base Selection: The base activates the boronic acid for transmetalation. For sterically hindered reactions, common bases like K₂CO₃ may be insufficient. Stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ are often more effective.[1]
-
Solvent System: The choice of solvent can influence reaction rates and yields. Anhydrous, degassed aprotic solvents like dioxane, toluene, or THF, often with a small amount of water, are typically used.
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier in sterically hindered couplings. However, excessively high temperatures can lead to catalyst decomposition and side reactions.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensuring the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen) is critical to prevent catalyst deactivation and homocoupling of the boronic acid.
Q2: I am observing significant amounts of homocoupling of my benzofuran boronic acid. How can I minimize this side reaction?
A2: Homocoupling is often a result of oxygen contamination, which can oxidize the palladium(0) catalyst. To mitigate this:
-
Thoroughly Degas Solvents: Use a robust degassing method such as freeze-pump-thaw cycles or sparging with an inert gas for an adequate duration.
-
Maintain a Strict Inert Atmosphere: Use Schlenk line techniques or a glovebox to set up the reaction.
-
Use a Pre-activated Catalyst: Employing a well-defined Pd(0) source or a precatalyst that rapidly converts to the active Pd(0) species can sometimes reduce the likelihood of side reactions.
Q3: Are there more stable alternatives to substituted benzofuran boronic acids that might be less prone to decomposition or side reactions?
A3: Yes, converting the boronic acid to a boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt can enhance stability and reduce protodeboronation, a common side reaction where the C-B bond is cleaved.[2] Diethanolamine (DABO) protected boronates are also air-stable alternatives that can be used directly in Suzuki-Miyaura reactions.[3][4]
Q4: How does the position of the boronic acid group on the benzofuran ring (e.g., 2- vs. 3-position) affect its reactivity in sterically hindered couplings?
A4: The electronic and steric environment around the boronic acid group significantly influences its reactivity. While specific comparative data for benzofurans is limited, general principles suggest that the electronic nature of the benzofuran ring system and the proximity of substituents to the boronic acid will play a key role. For instance, the "2-pyridyl problem" in heteroaryl Suzuki couplings highlights how a nearby heteroatom can affect the reaction, a consideration that may be relevant for benzofurans.
Troubleshooting Guides
Guide 1: Low Conversion of Starting Materials
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more active catalyst system, such as a palladacycle or a pre-formed catalyst with a bulky phosphine ligand (e.g., XPhos Pd G3). |
| Insufficiently Strong Base | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for potential decomposition. |
| Poor Solvent Choice | Screen alternative solvents such as toluene, dioxane, or 2-MeTHF, with or without a small amount of water. |
Guide 2: Formation of Byproducts (e.g., Protodeboronation, Homocoupling)
| Potential Cause | Troubleshooting Step |
| Presence of Protic Impurities | Use anhydrous solvents and reagents. Consider converting the boronic acid to a more stable boronate ester or trifluoroborate salt. |
| Oxygen Contamination | Ensure all reagents and the reaction vessel are properly purged with an inert gas. Use degassed solvents. |
| Sub-optimal Base | Milder bases like K₂CO₃ can sometimes suppress protodeboronation compared to stronger bases, although this may come at the cost of a slower reaction rate. |
Data Presentation
Table 1: Suzuki-Miyaura Coupling of 2-(4-Bromophenyl)benzofuran with Various Arylboronic Acids [5]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 97 |
| 2 | Phenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 98 |
| 3 | 4-Chlorophenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 95 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 92 |
| 5 | 2-Methylphenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 85 |
Table 2: Microwave-Assisted Suzuki Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Arylboronic Acids [6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Benzothiazole-oxime Pd(II) complex (0.1) | Cs₂CO₃ | Toluene | 20 | 98 |
| 2 | 4-Chlorophenylboronic acid | Benzothiazole-oxime Pd(II) complex (0.1) | Cs₂CO₃ | Toluene | 25 | 96 |
| 3 | 4-Methoxyphenylboronic acid | Benzothiazole-oxime Pd(II) complex (0.1) | Cs₂CO₃ | Toluene | 20 | 98 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Benzothiazole-oxime Pd(II) complex (0.1) | Cs₂CO₃ | Toluene | 30 | 94 |
| 5 | Thiophen-2-ylboronic acid | Benzothiazole-oxime Pd(II) complex (0.1) | Cs₂CO₃ | Toluene | 25 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Substituted Benzofuran Bromide with an Arylboronic Acid [5]
-
Reaction Setup: In a Schlenk flask, combine the substituted benzofuran bromide (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., a 1:1 mixture of EtOH and H₂O) to the flask via syringe. Add the palladium catalyst (e.g., a specific Pd(II) complex, 3 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80 °C and stir for the required time (typically 4 hours), monitoring progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add brine and extract the aqueous layer with an organic solvent (e.g., dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Large-Scale Suzuki-Miyaura Coupling Using a Benzofuran DABO Boronate [3]
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv), the benzofuran DABO boronate (1.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%).
-
Solvent and Base Addition: Add a suitable solvent system (e.g., aqueous isopropanol) and a base (e.g., K₃PO₄).
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture and perform a standard aqueous work-up. The crude product can then be purified by crystallization or column chromatography.
Visualizations
Caption: Suzuki-Miyaura catalytic cycle with key steps affected by steric hindrance.
Caption: A stepwise workflow for troubleshooting low yields in sterically hindered Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Boronic Acid Solubility in Reaction Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of boronic acid reagents in various reaction media.
Frequently Asked Questions (FAQs)
Q1: My boronic acid is poorly soluble in my reaction solvent. What are the initial steps I can take to improve its solubility?
A1: When encountering poor solubility of a boronic acid, consider the following initial strategies:
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Co-solvent Systems: Introduce a co-solvent in which the boronic acid is more soluble. For organic reactions, common choices include polar aprotic solvents like dimethylformamide (DMF), 1,4-dioxane, or tetrahydrofuran (THF), often in combination with water.[1] The optimal ratio of solvents will need to be determined empirically for your specific reaction.
-
Temperature Adjustment: Gently heating the reaction mixture can significantly increase the solubility of many boronic acids. However, be mindful of the thermal stability of your reactants and catalyst.
-
pH Modification (for aqueous or protic media): For boronic acids with acidic or basic functional groups, adjusting the pH of the medium can dramatically enhance solubility by forming a more soluble salt. For instance, the solubility of 3-carboxyphenylboronic acid in water increases significantly upon deprotonation of the carboxylic acid group by adding a base.
Q2: I am performing a Suzuki-Miyaura coupling and suspect poor boronic acid solubility is limiting my yield. What specific strategies can I employ?
A2: Low yields in Suzuki-Miyaura couplings are frequently linked to poor reagent solubility. Here are targeted approaches to address this:
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Use of Phase-Transfer Catalysts (PTCs): In biphasic solvent systems (e.g., toluene/water), a PTC such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) can facilitate the transfer of the boronate anion from the aqueous phase to the organic phase where the catalytic reaction occurs.
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Vigorous Stirring: In biphasic reactions, ensuring vigorous stirring is crucial to maximize the interfacial area between the two phases, thereby improving the reaction rate.
-
Choice of Base: The base not only activates the boronic acid but its solubility can also impact the reaction. Using a finely powdered and dry base with some solubility in the reaction medium is recommended. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1]
-
Conversion to a More Soluble Derivative: Consider converting the boronic acid to a more soluble boronate ester (e.g., pinacol ester) or a diethanolamine adduct prior to the coupling reaction. These derivatives often exhibit improved solubility in organic solvents.[2][3]
Q3: What are boronic acid diethanolamine adducts and how do they improve solubility?
A3: Boronic acid diethanolamine adducts are stable, often crystalline solids formed by the reaction of a boronic acid with diethanolamine. This derivatization masks the polar boronic acid group, leading to significantly improved solubility in many common organic solvents. These adducts can often be used directly in reactions like the Suzuki-Miyaura coupling, where the active boronic acid is regenerated in situ.
Q4: Can I use a boronic acid that has formed its cyclic trimeric anhydride (boroxine)?
A4: Yes, in many cases, boroxines can be used directly in reactions like the Suzuki-Miyaura coupling. The boroxine can hydrolyze back to the corresponding boronic acid in situ in the presence of water in the reaction mixture. However, the formation of boroxines can complicate accurate weighing and stoichiometry calculations due to the loss of water molecules. To minimize boroxine formation, it is recommended to store boronic acids in a cool, dry place.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving boronic acids.
| Problem | Possible Cause | Troubleshooting Steps |
| Boronic acid does not dissolve in the reaction solvent. | The solvent is not appropriate for the polarity of the boronic acid. | 1. Attempt to dissolve a small sample in various solvents to find a suitable one. 2. Use a co-solvent system (e.g., Toluene/Water, Dioxane/Water).[1] 3. Gently heat the mixture while stirring. |
| Low or no product yield in a Suzuki-Miyaura coupling. | Poor solubility of the boronic acid leading to a slow reaction rate. | 1. Ensure vigorous stirring in biphasic systems. 2. Add a phase-transfer catalyst (e.g., TBAB). 3. Switch to a solvent system known to better solubilize the boronic acid (e.g., DMF, dioxane). 4. Convert the boronic acid to a more soluble diethanolamine adduct or pinacol ester.[2][3] |
| Inconsistent reaction results. | The boronic acid may be a mixture of the acid and its boroxine, leading to inaccurate measurements. | 1. Store boronic acids in a desiccator to prevent dehydration/hydration. 2. Consider converting the boronic acid to a more stable derivative like a pinacol ester for more consistent results.[2] |
| Side product formation (protodeboronation). | The C-B bond is cleaved, replacing the boronic acid group with a hydrogen. This can be exacerbated by harsh conditions. | 1. Use milder reaction conditions (e.g., lower temperature, less aggressive base). 2. Minimize the amount of water in the reaction if possible, as it can be a proton source. |
Quantitative Solubility Data
The following tables provide solubility data for selected boronic acids in common organic solvents. It is important to note that solubility can be significantly influenced by temperature and the presence of other reagents.
Table 1: Solubility of Phenylboronic Acid and its Analogs
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Phenylboronic Acid | Water | 20 | ~1.9[2] |
| Phenylboronic Acid | Chloroform | 25 | Moderate |
| Phenylboronic Acid | Acetone | 25 | High |
| Phenylboronic Acid | Dipropyl ether | 25 | High |
| Phenylboronic Acid | Methylcyclohexane | 25 | Very Low |
| ortho-Isobutoxyphenylboronic Acid | Chloroform | 20 | 4.5 (mole fraction x 100) |
| meta-Isobutoxyphenylboronic Acid | Chloroform | 20 | 0.8 (mole fraction x 100) |
| para-Isobutoxyphenylboronic Acid | Chloroform | 20 | 0.6 (mole fraction x 100) |
Table 2: Solubility of Boric Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 20 | 4.72 |
| Methanol | 25 | 20.2 |
| Ethanol | 25 | 11.9 |
| Acetone | 25 | 3.4 |
| Glycerol | 25 | 20.0 |
Note: The data in these tables are compiled from various sources and should be used as a general guide. Experimental determination of solubility for your specific system is recommended.[4][5][6][7][8]
Experimental Protocols
Protocol 1: Determination of Boronic Acid Solubility (Dynamic Method)
This method involves observing the temperature at which a known concentration of a boronic acid completely dissolves in a solvent.[4]
Materials:
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Boronic acid of interest
-
High-purity organic solvent
-
Sealed glass vials
-
Magnetic stir plate and stir bars
-
Controlled temperature bath
-
Thermometer
Procedure:
-
Accurately weigh a known amount of the boronic acid into a glass vial.
-
Add a precise volume of the solvent to the vial.
-
Add a magnetic stir bar and seal the vial tightly.
-
Place the vial in the controlled temperature bath and begin stirring.
-
Slowly increase the temperature of the bath (e.g., 0.5-1.0 °C/min).
-
Observe the solution and record the temperature at which the last solid particles dissolve. This is the solubility temperature for that specific concentration.
-
Repeat for different concentrations to construct a solubility curve.
Protocol 2: Synthesis of a Boronic Acid Diethanolamine Adduct
This protocol describes a general procedure for the preparation of a more soluble diethanolamine adduct from a boronic acid.[3]
Materials:
-
Boronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Dichloromethane (or other suitable solvent)
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the boronic acid in a minimal amount of dichloromethane in a flask with a stir bar.
-
While stirring, add diethanolamine dropwise to the solution.
-
A precipitate will typically form. Continue stirring the slurry for 15-30 minutes.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
The resulting diethanolamine adduct can be used directly in subsequent reactions.
Visualizations
Caption: A decision-making workflow for addressing boronic acid solubility issues.
Caption: Troubleshooting flowchart for low yields in Suzuki-Miyaura coupling due to solubility.
References
Technical Support Center: Catalyst Deactivation in Suzuki Reactions with Fluorinated Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving fluorinated substrates.
Troubleshooting Guides
Issue 1: Low to No Product Yield
Low or nonexistent yield is a primary indicator of catalyst deactivation. The electron-withdrawing nature of fluorine can render aryl fluorides less reactive, often requiring more robust catalytic systems and carefully optimized conditions.
Initial Diagnostic Questions:
-
Is the reaction mixture changing color? A rapid change to black at the start of the reaction often indicates the formation of palladium black, a sign of catalyst decomposition.[1]
-
Have you confirmed the integrity of your reagents? Starting materials, especially boronic acids, can degrade upon storage. Ensure solvents are anhydrous and properly degassed, as oxygen can deactivate the Pd(0) catalyst.[2]
Troubleshooting Workflow:
A systematic approach is essential to pinpoint the cause of low yield. The following workflow provides a structured method for troubleshooting.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions with fluorinated substrates.[3]
Issue 2: Rapid Catalyst Decomposition (Palladium Black Formation)
The appearance of a black precipitate (palladium black) early in the reaction is a clear visual indicator of catalyst decomposition. This is often caused by the instability of the active Pd(0) species, which can be exacerbated by the demanding conditions required for activating C-F bonds.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Ligand Dissociation/Degradation | The electron-donating ligands required to activate the palladium catalyst can be sensitive to high temperatures and may dissociate, leading to the aggregation of unprotected Pd(0) into palladium black.[1] | Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which form more stable complexes with palladium. Consider using pre-formed palladium-ligand complexes (precatalysts).[4] |
| Presence of Oxygen | Trace amounts of oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can then decompose.[2] | Rigorously degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction. |
| Incomplete Precatalyst Reduction | If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient under the reaction conditions, leading to side reactions and decomposition. | Ensure the chosen base and solvent system are suitable for the in-situ reduction of the precatalyst. Alternatively, use a Pd(0) source such as Pd₂(dba)₃. |
| High Reaction Temperature | While higher temperatures are often needed to overcome the activation barrier of C-F bond cleavage, excessive heat can accelerate catalyst decomposition pathways.[5] | Incrementally increase the reaction temperature while monitoring for signs of decomposition. The optimal temperature will be a balance between achieving a reasonable reaction rate and maintaining catalyst stability. |
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with fluorinated substrates more challenging than with other aryl halides?
A1: The primary challenge lies in the strength of the carbon-fluorine (C-F) bond, which is the strongest single bond to carbon. This high bond dissociation energy makes the initial oxidative addition step of the Suzuki catalytic cycle energetically demanding, often requiring more forcing reaction conditions (higher temperatures, stronger bases, and more active catalysts) which in turn can lead to catalyst deactivation.[6] The general reactivity trend for aryl halides in Suzuki coupling is I > Br > OTf >> Cl > F.[7]
Q2: How does the position of the fluorine substituent on the aromatic ring affect the reaction?
A2: The position of the fluorine atom can influence reactivity due to electronic and steric effects. Generally, electron-withdrawing groups like fluorine can facilitate the oxidative addition step. However, the overall electronic nature of the substrate is a key factor. For instance, studies on fluorinated pyridine boronic acids suggest that the electron-withdrawing effect of fluorine can decrease the overall efficiency of the coupling compared to their non-fluorinated analogs.[8]
Q3: Can fluoride ions from the substrate or a fluoride-containing base poison the catalyst?
A3: Yes, fluoride ions can have a dual role in Suzuki-Miyaura reactions. While they can act as a base to promote the reaction, they can also lead to the formation of unreactive anionic boronate species (Ar'B(OH)n-3Fn-), which can inhibit the crucial transmetalation step and thus deactivate the catalytic cycle.
Q4: What are the key parameters to consider when selecting a catalyst system for a Suzuki reaction with a fluorinated substrate?
A4: The choice of both the palladium source and the ligand is critical. For electron-deficient or sterically hindered fluorinated arenes, standard catalysts like Pd(PPh₃)₄ may be inefficient. It is often necessary to use more active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands help to stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps.[4]
Q5: What are common side reactions in Suzuki couplings with fluorinated substrates and how can they be minimized?
A5: Two common side reactions are protodeboronation and homocoupling.
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Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, and it is particularly prevalent with electron-deficient boronic acids in the presence of aqueous bases. To minimize this, consider using more stable boronic acid derivatives like pinacol esters or potassium trifluoroborate salts.[4]
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Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst. Thoroughly degassing the reaction mixture and using a Pd(0) source can reduce homocoupling.[4]
Quantitative Data Summary
The following table summarizes the impact of the electronic nature of the boronic acid on the yield of Suzuki-Miyaura coupling with an electron-deficient fluorinated coupling partner.
| Boronic Acid/Ester | Coupling Partner | Product | Yield (%) |
| 4-Methoxyphenyl boronic acid | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-(4-Methoxyphenyl)pyridine | 48 |
| 3-Pyridyl boronic ester | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-(3-Pyridyl)pyridine | Modest |
| 4-Pyridyl boronic ester | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-(4-Pyridyl)pyridine | Modest |
| 4-Cyanophenyl boronic acid | Pyridine-2-sulfonyl fluoride (PyFluor) | 2-(4-Cyanophenyl)pyridine | 10 |
Data sourced from Rueda-Espinosa, J., et al. (2023).[8] This data illustrates that electron-rich boronic acids (like 4-methoxyphenyl boronic acid) tend to give higher yields compared to electron-deficient ones (like 4-cyanophenyl boronic acid) when coupled with an electron-deficient fluorinated substrate.[8]
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide
This is a general procedure and should be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the fluorinated aryl bromide (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[5]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. A common method is to evacuate and backfill the vessel three times.[2]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[5]
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe. The final concentration of the limiting reagent is typically between 0.1 M and 0.5 M.[5]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[5]
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps where issues can arise.[9]
Caption: Common pathways for palladium catalyst deactivation in Suzuki reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Homocoupling of (5-Fluorobenzofuran-2-yl)boronic acid
This technical support guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and frequently asked questions to minimize the homocoupling of (5-Fluorobenzofuran-2-yl)boronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses the most common issues leading to the undesired dimerization of boronic acids and offers specific, actionable solutions.
Q1: My primary side-product is the symmetrical dimer of this compound. What is the most likely cause?
A1: The formation of a symmetrical biaryl byproduct from your boronic acid is a classic case of homocoupling. The two primary causes for this side reaction are the presence of dissolved oxygen in your reaction mixture and the use of a Palladium(II) precatalyst.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which then promotes the undesired homocoupling of the boronic acid.[1][2] Rigorous exclusion of oxygen is necessary to suppress this pathway.[2]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as a precatalyst, it can react directly with the boronic acid to form the homocoupled product before being reduced to the active Pd(0) state required for the cross-coupling cycle.[1][2][3]
Q2: I am experiencing significant homocoupling. How can I effectively remove oxygen from my reaction?
A2: Rigorous degassing of all solvents and the reaction mixture is critical for minimizing homocoupling.[3] Two highly effective methods are:
-
Inert Gas Sparging: Bubble an inert gas, such as nitrogen or argon, through the solvent for at least 15-30 minutes prior to use.[1][3] A subsurface sparge, where the gas is introduced below the liquid's surface, is the most efficient technique.[1][2]
-
Freeze-Pump-Thaw Cycles: For particularly oxygen-sensitive reactions, this method is superior. It involves freezing the solvent under an inert atmosphere, applying a high vacuum to remove gases trapped in the frozen solid, and then thawing. Repeating this cycle three to five times is highly effective for complete oxygen removal.[1]
Q3: My procedure uses a Pd(II) precatalyst. How can I prevent it from causing homocoupling at the start of the reaction?
A3: To mitigate homocoupling caused by Pd(II) precatalysts, you have two main strategies:
-
Switch to a Pd(0) Precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ eliminates the initial presence of the problematic Pd(II) species.[3]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (1-2 equivalents), can pre-reduce the Pd(II) salt to the active Pd(0) catalyst before it can react with the boronic acid.[2][3][4][5] Alternatively, pre-heating the mixture of the Pd(II) catalyst, base, solvent, and aryl halide before adding the boronic acid can facilitate the in-situ formation of Pd(0).[6]
Q4: Can my choice of ligand influence the amount of homocoupling?
A4: Absolutely. The ligand plays a crucial role. Bulky, electron-rich phosphine ligands are known to promote the desired reductive elimination step of the cross-coupling cycle, making it faster and more competitive than the side reactions that lead to homocoupling.[3] Consider screening ligands such as SPhos or XPhos, which have proven effective in challenging coupling reactions.[1][7]
Q5: this compound is a heteroaryl boronic acid. Could its stability be an issue?
A5: Yes, heteroaryl boronic acids can be less stable than their aryl counterparts and may be prone to decomposition pathways like protodeboronation, especially under harsh basic or aqueous conditions.[8] To circumvent stability issues that can lead to side reactions, consider converting the boronic acid to a more stable derivative:
-
Pinacol Esters (Bpin): These are generally more stable and can provide a slow, controlled release of the boronic acid during the reaction, minimizing its concentration and potential for degradation or homocoupling.[3][8]
-
MIDA Boronates: These are exceptionally stable, crystalline solids that can be used to suppress side reactions effectively.[7][8]
Frequently Asked Questions (FAQs)
-
What is boronic acid homocoupling and why is it problematic? Homocoupling is a side reaction where two molecules of the boronic acid couple together, forming a symmetrical dimer. This is problematic because it consumes your valuable boronic acid, reduces the yield of your desired product, and introduces a structurally similar impurity that can be very difficult to remove during purification.[1]
-
How does the choice of base impact homocoupling? The base is critical for activating the boronic acid in the transmetalation step.[7] While a strong base is needed, excessively harsh conditions (e.g., high concentrations of strong bases in water) can accelerate boronic acid decomposition (protodeboronation).[8] For anhydrous reactions, using a finely powdered, dry base like K₃PO₄ is recommended.[9] Sometimes, switching to a milder base like K₂CO₃ or KF can be beneficial.[8]
-
How can I monitor the reaction for homocoupling byproduct formation? You can monitor the progress of your reaction and the formation of byproducts using Thin Layer Chromatography (TLC) or, more accurately, Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the reaction mixture to a pure sample of your starting boronic acid will help you spot the formation of the higher molecular weight homocoupled dimer.
Data Presentation
The following tables illustrate the expected impact of key experimental parameters on the suppression of homocoupling.
Table 1: Illustrative Effect of Oxygen Exclusion on Homocoupling
| Entry | Degassing Method | Atmosphere | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| 1 | None | Air | > 30% | < 50% |
| 2 | None | Nitrogen | 15-20% | 60-70% |
| 3 | N₂ Sparge (30 min) | Nitrogen | < 5% | > 85% |
| 4 | Freeze-Pump-Thaw (x3) | Nitrogen | < 2% | > 90% |
Table 2: Illustrative Comparison of Palladium Precatalysts and Additives
| Entry | Palladium Source | Additive | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | None | 10-15% | 75% |
| 2 | Pd(OAc)₂ (2 mol%) | KCOOH (2 equiv) | < 3% | > 90% |
| 3 | Pd(PPh₃)₄ (2 mol%) | None | < 2% | > 92% |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling
-
Glassware Preparation: Ensure all glassware is oven- or flame-dried and allowed to cool under a stream of inert gas (Nitrogen or Argon).
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv), and the ligand (if separate from the catalyst).
-
Inert Atmosphere: Seal the flask and purge with inert gas for 10-15 minutes.
-
Solvent Addition: Add the previously degassed solvent (e.g., dioxane/water, toluene) via syringe under a positive pressure of inert gas.
-
Final Degassing: Vigorously bubble the inert gas through the reaction mixture for an additional 15-20 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., a Pd(0) precatalyst or a Pd(II) precatalyst if a reducing agent is present).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature, quench with water, and dilute with an organic solvent (e.g., ethyl acetate). Separate the layers, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving boronic acid homocoupling.
Caption: Competing pathways of Suzuki-Miyaura coupling and oxygen/Pd(II)-mediated homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Validation & Comparative
Purity Analysis of (5-Fluorobenzofuran-2-yl)boronic Acid: A Comparative HPLC Guide
For researchers, scientists, and professionals in drug development, establishing the purity of key synthetic intermediates like (5-Fluorobenzofuran-2-yl)boronic acid is critical for ensuring the reliability of subsequent reactions and the quality of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering robust and accurate quantification of the main compound and potential impurities.
This guide provides a comparative overview of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. Method A is designed for rapid quality control screening, while Method B is optimized for high-resolution separation of potential process-related impurities and degradation products.
Comparison of HPLC Methods for Purity Analysis
The selection of an appropriate HPLC method is contingent on the specific analytical objective. For high-throughput screening, a rapid gradient method may be preferable. Conversely, for in-depth purity profiling and impurity identification, a longer, shallower gradient is more suitable. The table below summarizes the key performance parameters of two hypothetical, yet representative, HPLC methods.
| Parameter | Method A: Rapid Screening | Method B: High-Resolution |
| Column | C18, 2.1 x 50 mm, 2.7 µm | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 95% B in 5 min | 10% to 90% B in 20 min |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Column Temperature | 40 °C | 35 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 2 µL | 5 µL |
| Run Time | 8 minutes | 25 minutes |
| This compound Retention Time | ~3.5 min | ~12.2 min |
| Resolution (Main Peak / Boroxine) | >1.5 | >2.5 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.15% | ~0.03% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. The following sections outline the protocols for sample preparation and the two HPLC methods.
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer the sample to a 10 mL volumetric flask.
-
Add approximately 7 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC Method A: Rapid Screening
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18, 2.1 x 50 mm, 2.7 µm.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 0.5 mL/min.
-
Column Temperature : 40 °C.
-
Detection : UV at 254 nm.
-
Injection Volume : 2 µL.
-
Gradient Program :
-
0.0 min: 20% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 20% B
-
8.0 min: 20% B
-
HPLC Method B: High-Resolution Analysis
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 1.0 mL/min.[1]
-
Column Temperature : 35 °C.
-
Detection : UV at 254 nm.
-
Injection Volume : 5 µL.
-
Gradient Program :
-
0.0 min: 10% B
-
20.0 min: 90% B
-
22.0 min: 90% B
-
22.1 min: 10% B
-
25.0 min: 10% B
-
Potential Impurities and Degradation Products
The purity analysis of this compound should account for potential impurities arising from the synthetic process or degradation. Common impurities for related aryl boronic acids include:
-
Boroxine Anhydride : Boronic acids can reversibly dehydrate to form cyclic boroxine anhydrides.[1] This is often observed as a closely eluting peak to the main boronic acid peak.
-
Protodeboronation Product (5-Fluorobenzofuran) : The carbon-boron bond can be cleaved, particularly in the presence of moisture or under certain pH conditions, to yield the corresponding arene.[1]
-
Homocoupling Product : Palladium catalysts used in Suzuki-Miyaura coupling reactions can also promote the dimerization of the boronic acid.[1]
Visualization of the Analytical Workflow
A systematic workflow is crucial for consistent and reliable purity analysis. The following diagram illustrates the key steps from sample reception to data analysis.
Caption: Workflow for the HPLC purity analysis of this compound.
References
Quantitative NMR: A Superior Method for Boronic Acid Purity Assessment
In the landscape of pharmaceutical development and chemical research, the purity of boronic acids is a critical parameter that directly influences reaction yields, impurity profiles, and the overall quality of active pharmaceutical ingredients (APIs).[1] While High-Performance Liquid Chromatography (HPLC) has traditionally been a go-to method for purity analysis, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful and often more accurate alternative. This guide provides an objective comparison of qNMR and HPLC for the purity assessment of boronic acids, supported by experimental data and detailed protocols.
qNMR vs. HPLC: A Head-to-Head Comparison
Quantitative NMR operates on the principle that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the number of those nuclei in a molecule.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without needing a specific reference standard for the analyte itself.[1][2] This makes qNMR a primary analytical method.[1][2]
In contrast, HPLC separates components of a mixture, and purity is often determined by the area percentage of the main peak.[1] This method's accuracy can be compromised if impurities have different response factors at the detection wavelength, and it typically requires reference standards for each impurity for precise quantification.[1]
Here is a summary of the key performance characteristics:
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on molar concentration.[1][2] | Comparative method based on separation and detection.[1] |
| Accuracy | High, provides an absolute purity value.[1] | High, but can be influenced by the response factors of impurities.[1] |
| Precision | Excellent, with low relative standard deviation (RSD).[1] | Very good, with low RSD.[1] |
| Selectivity | High, based on distinct resonance signals.[1] | High, based on chromatographic separation.[1] |
| Limit of Detection (LOD) | ~0.1%[1] | ~0.01%[1] |
| Limit of Quantification (LOQ) | ~0.3%[1] | ~0.05%[1] |
| Reference Standard | Requires a certified internal standard of a different compound.[1][2] | Typically requires a reference standard of the analyte; area percent method is common but can be less accurate.[1] |
| Impurity Identification | Can provide structural information about impurities.[1] | Requires hyphenated techniques like LC-MS for structural elucidation.[1] |
| Common Impurities | Can quantify non-chromophoric impurities and distinguish boronic acids from their anhydrides (boroxines).[1] | May not detect impurities without a UV chromophore. Anhydrides may have different retention times and response factors.[1] |
Illustrative Case: Purity of 2-Fluoropyridine-3-boronic Acid
A comparative analysis of a batch of 2-Fluoropyridine-3-boronic acid highlights the practical differences between qNMR and HPLC. The primary known impurity in this case is the corresponding boronic acid anhydride, known as a boroxine.[1]
| Technique | Purity Result |
| qNMR | 98.2% |
| HPLC (Area %) | 99.88% |
The discrepancy arises because the boroxine may have a significantly different UV response factor compared to the monomeric boronic acid, leading to its underestimation by HPLC.[1] As a molar-based technique, qNMR provides a more accurate representation of the sample's composition.[1]
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Protocol for Boronic Acid Purity
This protocol is designed for the purity determination of a boronic acid using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the boronic acid sample into a clean, dry vial.[1]
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. The internal standard must be soluble in the same deuterated solvent, have signals that do not overlap with the analyte, be stable, and have a known purity.[1]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent such as DMSO-d₆.[1] To overcome potential oligomerization of the boronic acid, which can lead to complex or uninterpretable spectra, using a coordinating solvent like d₄-methanol or D₂O can be beneficial as they help break up the boroxine trimers.
-
Transfer the solution to a 5 mm NMR tube.[1]
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) with parameters optimized for quantification.[2]
-
Use a 90° pulse angle.[1]
-
Employ a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full signal relaxation.[1][2]
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (e.g., >150 for the signals of interest).[1][2]
3. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.[1]
-
Integrate a well-resolved signal of the boronic acid and a signal from the internal standard.[1]
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = Boronic acid
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the purity assessment of a boronic acid by HPLC.
1. Sample Preparation:
-
Prepare a stock solution of the boronic acid sample at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of water and acetonitrile).[1]
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile with an additive like formic acid or trifluoroacetic acid.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the boronic acid and its expected impurities have significant absorbance.
-
Injection Volume: Typically 10 µL.
3. Data Analysis:
-
The purity is commonly determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1]
Visualizing the Workflows
To further clarify the processes, the following diagrams illustrate the experimental workflows for both qNMR and HPLC, as well as a logical framework for selecting the appropriate method.
Caption: Workflow for boronic acid purity assessment using qNMR.
Caption: Workflow for boronic acid purity assessment using HPLC.
References
A Comparative Guide to Alternatives for (5-Fluorobenzofuran-2-yl)boronic acid in Benzofuran Synthesis
For researchers and professionals in drug development, the 5-fluorobenzofuran moiety is a valuable scaffold due to its prevalence in biologically active molecules. The synthesis of 2-aryl-5-fluorobenzofurans is frequently achieved via a Suzuki-Miyaura cross-coupling reaction, a powerful C-C bond-forming method that typically employs (5-Fluorobenzofuran-2-yl)boronic acid as a key reagent.
While effective, reliance on a single, pre-functionalized boronic acid can present limitations related to commercial availability, cost, and stability. This guide provides a comparative overview of two robust alternative strategies for the synthesis of 2-substituted 5-fluorobenzofurans, complete with experimental data and detailed protocols to aid in methodological selection. The alternatives focus on building the benzofuran core de novo or reversing the polarity of the cross-coupling partners.
Comparison of Synthetic Strategies
The following table summarizes the standard Suzuki-Miyaura approach and two primary alternatives, highlighting key differences in reagents, conditions, and performance.
| Parameter | Method 1: Standard Suzuki-Miyaura Coupling | Method 2: De Novo Sonogashira Coupling-Cyclization | Method 3: Reversed-Role Ni-Catalyzed C-F Coupling |
| Key Reagents | This compound + Aryl Halide | 4-Fluoro-2-halophenol + Terminal Alkyne | 2-Fluoro-5-halobenzofuran + Arylboronic acid |
| Catalyst System | Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) + Ligand | Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) + Copper(I) Co-catalyst (e.g., CuI) | Nickel Catalyst (e.g., Ni(cod)₂) + Ligand (e.g., PCy₃) |
| Base | Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) | Amine Base (e.g., Et₃N, piperidine) | Inorganic Base (e.g., K₂CO₃) |
| Solvent | Toluene, Dioxane, DMF / H₂O | DMF, Toluene, Et₃N | Toluene / H₂O |
| Temperature | 80 - 120 °C | 25 - 100 °C | Room Temperature - 40 °C |
| Typical Yield Range | 70 - 95% | 85 - 99% | 90 - 98% |
| Advantages | - Well-established and reliable.- Tolerant of many functional groups. | - Starts from simple, readily available precursors.- High atom economy (one-pot cascade).- Excellent yields. | - Avoids synthesis/use of benzofuran boronic acids.- Utilizes typically inert C-F bond.- Very mild reaction conditions. |
| Disadvantages | - Requires synthesis or purchase of a specific boronic acid.- Boronic acids can be unstable. | - Requires a copper co-catalyst.- Sensitive to oxygen (requires inert atmosphere). | - Requires a specific 2-fluorobenzofuran precursor.- Nickel catalysts can be air-sensitive. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic strategy.
Experimental Protocols
The following sections provide detailed experimental methodologies for the two principal alternatives to the standard Suzuki-Miyaura coupling.
Alternative 1: De Novo Synthesis via One-Pot Sonogashira Coupling-Cyclization
This protocol describes the synthesis of a 2-aryl-5-fluorobenzofuran from a corresponding 4-fluoro-2-iodophenol and a terminal alkyne. The procedure is a highly efficient one-pot cascade reaction.
Reaction:
-
Reactants: 4-Fluoro-2-iodophenol and Phenylacetylene
-
Catalysts: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), Copper(I) iodide (CuI)
-
Base/Solvent: Triethylamine (Et₃N)
-
Product: 5-Fluoro-2-phenylbenzofuran
Procedure:
-
To a stirred solution of 4-fluoro-2-iodophenol (1.0 mmol, 1.0 equiv) in triethylamine (10 mL) under an argon atmosphere, add phenylacetylene (1.2 mmol, 1.2 equiv).
-
To this mixture, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Stir the reaction mixture at room temperature for 1 hour (for Sonogashira coupling), then heat to 80 °C for 4 hours to induce intramolecular cyclization. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the triethylamine.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-fluoro-2-phenylbenzofuran.
Note: This protocol is adapted from established procedures for 2-arylbenzofuran synthesis. Yields for analogous non-fluorinated systems are often in the 95-99% range.
Alternative 2: Reversed-Role Coupling via Ni-Catalyzed C-F Activation
This protocol details the cross-coupling of a 2-fluorobenzofuran derivative with an arylboronic acid, leveraging the activation of the C-F bond by a nickel catalyst. This method is notable for its exceptionally mild conditions.[1]
Reaction:
-
Reactants: 2-Fluoronaphtho[2,1-b]furan and (3-Methylphenyl)boronic acid (as a representative example)
-
Catalyst System: Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂), Tricyclohexylphosphine (PCy₃), 1,5-Cyclooctadiene (cod)
-
Base: Potassium carbonate (K₂CO₃)
-
Product: 2-(m-tolyl)naphtho[2,1-b]furan
Procedure:
-
In a glovebox or under an inert atmosphere, add 2-fluoronaphtho[2,1-b]furan (0.30 mmol, 1.0 equiv), (3-methylphenyl)boronic acid (0.30 mmol, 1.0 equiv), Ni(cod)₂ (0.015 mmol, 5 mol%), PCy₃ (0.029 mmol, ~10 mol%), and K₂CO₃ (0.36 mmol, 1.2 equiv) to a reaction vial.
-
Add 1,5-cyclooctadiene (0.015 mmol, 5 mol%) as an additive.
-
Add toluene (3.0 mL) and deionized water (0.6 mL) to the vial.
-
Seal the vial and remove it from the glovebox. Stir the reaction mixture vigorously at room temperature for 13-14 hours.
-
Upon completion (monitored by TLC or GC-MS), dilute the reaction mixture with water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 2-arylbenzofuran product.
Note: In a reported example using these conditions, the yield for the product 2-(m-tolyl)naphtho[2,1-b]furan was 98%.[1]
References
A Comparative Guide to the Synthesis of Substituted Benzofurans
Substituted benzofurans are a cornerstone in medicinal chemistry and materials science, valued for their wide-ranging biological activities and unique electronic properties.[1][2] The development of efficient and versatile synthetic routes to access these scaffolds is of paramount importance for researchers in drug discovery and chemical development. This guide provides an objective comparison of common synthetic strategies for substituted benzofurans, complete with experimental data and detailed protocols.
Route 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
One of the most robust and widely adopted methods for synthesizing 2,3-disubstituted benzofurans involves a palladium and copper co-catalyzed Sonogashira coupling reaction followed by an intramolecular cyclization.[3][4] This strategy typically begins with an ortho-iodophenol, which is coupled with a terminal alkyne. The resulting 2-(1-alkynyl)phenol intermediate then undergoes cyclization to form the benzofuran ring.[5] One-pot variations of this method, where coupling and cyclization occur sequentially without isolation of the intermediate, have been developed to improve efficiency.[5]
The following diagram outlines the typical one-pot, three-component workflow for this synthesis.
An efficient one-pot method for synthesizing 2,3-disubstituted benzo[b]furans has been developed using microwave irradiation to shorten reaction times.[5]
Materials: 2-Iodophenol (1.0 mmol), terminal alkyne (1.1 mmol), aryl iodide (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), CuI (0.06 mmol), and Et₃N (3.0 mmol) in DMF (5 mL).
Procedure:
-
A microwave reactor vial is charged with 2-iodophenol, the terminal alkyne, the aryl iodide, Pd(PPh₃)₂Cl₂, CuI, and Et₃N in DMF.
-
The vial is sealed and subjected to microwave irradiation at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).[5]
-
After cooling, the reaction mixture is diluted with a suitable solvent like ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2,3-disubstituted benzofuran.
Route 2: Perkin Rearrangement for Benzofuran-2-carboxylic Acids
A classical yet effective method, the Perkin rearrangement, provides a route to benzofuran-2-carboxylic acids from 3-halocoumarins.[6][7] The reaction proceeds via a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide to form the benzofuran ring.[6][7] Modern adaptations of this method often employ microwave assistance to dramatically reduce reaction times from hours to minutes while maintaining high yields.[6]
The logical flow from starting material to the final product via the key reaction step is illustrated below.
The synthesis of benzofuran-2-carboxylic acids can be expedited using microwave-assisted conditions.[6]
Materials: 3-Bromocoumarin (1.0 mmol), sodium hydroxide (2.0 mmol), and ethanol (5 mL).
Procedure:
-
The 3-bromocoumarin and sodium hydroxide are combined in ethanol in a microwave-safe reaction vessel.
-
The vessel is sealed and placed in a microwave reactor.
-
The mixture is irradiated at 300W for 5 minutes, reaching a temperature of approximately 79-80 °C.[6]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried to afford the pure benzofuran-2-carboxylic acid.
Route 3: Intramolecular Cyclization of o-Alkynylphenols
This strategy focuses on the cyclization of pre-formed ortho-alkynylphenols or their derivatives. The key starting material can be synthesized via Sonogashira coupling of a protected o-halophenol followed by deprotection.[5] The subsequent cyclization can be promoted by various catalysts, including palladium, copper, or iodine-based reagents, to form the C2-O bond and complete the benzofuran ring.[8][9] This approach offers good control over the substitution pattern at the 2-position.
This diagram shows the distinct steps involved, from coupling to the final cyclization.
Synthesis of 2-substituted benzofurans can be achieved via electrophilic cyclization of o-alkynylphenols.
Materials: o-(1-Alkynyl)phenol (1.0 mmol), iodine (I₂) (1.2 mmol), and sodium bicarbonate (NaHCO₃) (2.0 mmol) in acetonitrile (10 mL).
Procedure:
-
To a solution of the o-(1-alkynyl)phenol in acetonitrile, sodium bicarbonate is added, and the mixture is stirred at room temperature.
-
Iodine is added portion-wise to the mixture over 5-10 minutes.
-
The reaction is stirred at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the 2-substituted-3-iodobenzofuran. The iodo-group can be subsequently removed if desired.
Performance Comparison
The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and required scale. The following table summarizes the key performance indicators for the discussed methods.
| Synthetic Route | Key Reactants | Typical Conditions | Yield Range | Advantages | Disadvantages |
| Sonogashira Coupling/Cyclization | o-Iodophenol, Terminal Alkyne, Aryl Iodide | Pd/Cu catalyst, Base, 80-120 °C | 60-95% | High convergence, one-pot efficiency, broad substrate scope for 2,3-disubstitution.[5] | Requires transition metal catalysts; can be sensitive to air and moisture. |
| Perkin Rearrangement | 3-Halocoumarin | Base (NaOH), EtOH, Reflux or Microwave | 85-99% | High yields, simple procedure, avoids transition metals.[6] | Limited to the synthesis of benzofuran-2-carboxylic acids; requires coumarin precursor. |
| Intramolecular Cyclization | o-Alkynylphenol | Various catalysts (Pd, Cu, I₂), mild conditions | 70-90% | Good for specific 2-substituted benzofurans, often proceeds under mild conditions. | Requires synthesis of the o-alkynylphenol precursor, which can be a multi-step process.[5] |
References
- 1. jocpr.com [jocpr.com]
- 2. Some recent approaches to the synthesis of 2-substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans [mdpi.com]
- 9. Benzofuran synthesis [organic-chemistry.org]
A Comparative Spectroscopic Analysis of Synthesized versus Commercial Phenylboronic Acid
For researchers in drug development and organic synthesis, the purity and structural integrity of starting materials are paramount. Phenylboronic acid is a key building block in a multitude of chemical reactions, most notably the Suzuki-Miyaura cross-coupling. This guide provides a comparative spectroscopic analysis of in-house synthesized phenylboronic acid against a commercially available standard, offering experimental data to validate the identity and purity of the synthesized product.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data obtained for both synthesized and commercial phenylboronic acid. The data confirms a high degree of similarity between the two, indicating a successful synthesis of the target compound.
| Spectroscopic Technique | Synthesized Phenylboronic Acid | Commercial Phenylboronic Acid |
| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 8.01 (s, 2H, -B(OH )₂), 7.80-7.78 (m, 2H, Ar-H ), 7.45-7.41 (m, 1H, Ar-H ), 7.38-7.34 (m, 2H, Ar-H ) | 7.99 (s, 2H, -B(OH )₂), 7.79-7.77 (m, 2H, Ar-H ), 7.39-7.35 (m, 1H, Ar-H ), 7.33-7.29 (m, 2H, Ar-H )[1] |
| ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) | 134.5, 131.8, 128.9, 127.6 | 134.7, 131.5, 128.6, 127.3 |
| FTIR (KBr Pellet), ν (cm⁻¹) | 3320-3200 (br, O-H stretch), 1605 (C=C stretch, aromatic), 1348 (B-O stretch), 702 (C-H bend, aromatic) | ~3300 (br, O-H stretch), 1600 (C=C stretch, aromatic), 1350 (B-O stretch), 700 (C-H bend, aromatic)[2][3] |
| Mass Spectrometry (ESI-MS), m/z | 121.05 [M-H]⁻ | 122.05 [M+H]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of phenylboronic acid are provided below.
Synthesis of Phenylboronic Acid
Phenylboronic acid was synthesized via the Grignard reaction of phenylmagnesium bromide with trimethyl borate, followed by acidic hydrolysis.[4][5][6]
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Bromobenzene
-
Anhydrous diethyl ether
-
Trimethyl borate
-
Sulfuric acid (concentrated)
-
Toluene
-
Hexane
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings and a crystal of iodine were placed. A solution of bromobenzene in anhydrous diethyl ether was added dropwise to initiate the reaction. The mixture was refluxed until the magnesium was consumed, forming phenylmagnesium bromide.
-
Reaction with Trimethyl Borate: The Grignard solution was cooled in an ice bath. A solution of trimethyl borate in anhydrous diethyl ether was added dropwise while maintaining the temperature below 0 °C. The reaction mixture was stirred for several hours at room temperature.
-
Hydrolysis: The reaction was quenched by the slow addition of cold dilute sulfuric acid. The organic layer was separated, and the aqueous layer was extracted with diethyl ether.
-
Purification: The combined organic layers were dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure. The crude product was purified by recrystallization from a toluene-hexane solvent system to yield white crystalline phenylboronic acid.[7]
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy: NMR spectra were recorded on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10 mg of the boronic acid in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were obtained using the KBr pellet method.[8] A small amount of the solid sample was ground with dry potassium bromide and pressed into a thin, transparent disk. The spectrum was recorded in the range of 4000-400 cm⁻¹.[2][9]
Mass Spectrometry (MS): Mass spectra were acquired using an electrospray ionization (ESI) mass spectrometer. Samples were dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the instrument.[10]
Experimental Workflow
The following diagram illustrates the key stages of the synthesis and analysis process.
Caption: Experimental workflow for synthesis and analysis.
References
- 1. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. acs.org [acs.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
A Researcher's Guide to Cross-Validation of Analytical Methods for Boronic Acid Characterization
In the development of pharmaceuticals and novel chemical entities, the purity, stability, and overall quality of starting materials and intermediates are paramount. Boronic acids, as crucial building blocks in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, demand rigorous analytical characterization.[1] Cross-validation of analytical methods—the process of comparing results from two or more distinct analytical techniques—provides a high degree of confidence in the reported data, ensuring its integrity throughout the drug development lifecycle.[2]
This guide offers a comparative overview of common analytical methods for the characterization of boronic acids, presenting quantitative performance data, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical strategies.
Quantitative Performance of Analytical Methods
The choice of an analytical technique for boronic acid characterization is often dictated by the specific analytical need, such as sensitivity, throughput, and the nature of the sample matrix.[3] The following tables summarize the performance of frequently employed methods.
Table 1: Performance of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | UPLC-ESI-MS[4] | HPLC with Post-Column Derivatization (Alizarin) | LC-MS/MS[3] |
| Analyte | Various boronic acids | Phenylboronic acid | Carboxyphenylboronic acid & Methylphenylboronic acid |
| Limit of Detection (LOD) | 0.1 µg | 1.2 ng (1 µM) | Not specified, but sensitive to ng/mL level |
| Limit of Quantification (LOQ) | 1.0 µg | Not specified | 1 ng/mL (0.05 ppm) |
| Linearity (R²) | 0.98 | Not specified | >0.99 |
| Recovery | 97.1% - 105.7% | Not specified | 80% - 120% |
| Precision (RSD) | < 2.0% | Not specified | Not specified |
| Key Advantage | High throughput, no derivatization needed.[4] | Selective detection of boronic acids. | High sensitivity and selectivity for trace level quantification.[3] |
Table 2: Comparison of Key Analytical Methodologies
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| HPLC | Separation based on polarity. | Purity assessment, impurity profiling, quantification. | High resolution, sensitivity, and specificity.[2] | Potential for on-column degradation of boronic acids.[2] |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | Identification and quantification of volatile impurities. | High sensitivity and structural elucidation capabilities.[2] | Requires derivatization for non-volatile boronic acids.[2] |
| ¹¹B NMR Spectroscopy | Nuclear magnetic resonance of the ¹¹B nucleus. | Structural confirmation, studying binding events, and pKa determination.[5][6] | Provides direct information about the boron atom's chemical environment and hybridization state.[3] | Lower sensitivity compared to mass spectrometry-based methods. |
| Acid-Base Titration | Neutralization reaction. | Assay of the boronic acid. | Simple, cost-effective, and provides an absolute measure of the acidic content. | Less specific than chromatographic methods; may be affected by other acidic or basic impurities. |
| Karl Fischer Titration | Reaction of water with iodine and sulfur dioxide. | Determination of water content. | Specific for water, accurate, and can measure a wide range of water content from ppm to 100%.[7] | Boric acid can interfere through esterification with methanol, releasing water.[8] |
Experimental Workflows and Cross-Validation Logic
A comprehensive characterization of boronic acids often follows a logical progression of analytical techniques. The following diagram illustrates a general workflow.
The principle of cross-validation is to use distinct analytical methods to confirm critical quality attributes. The following diagram illustrates this concept.
Detailed Experimental Protocols
This method is suitable for determining the purity of boronic acids and quantifying impurities.
-
Chromatographic System : An HPLC system with a PDA detector is used.[1] A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase : A common mobile phase consists of acetonitrile and water, often with a modifier like formic acid or ammonium acetate.[4][9] For example, a mobile phase of 10 mM ammonium acetate in water (A) and acetonitrile (B) can be used.[3][4]
-
Gradient : A gradient elution can be optimized to separate the boronic acid from its impurities. A rapid gradient of 1 minute is possible for high-throughput analysis.[3] A representative gradient might be a linear gradient from 5% to 95% organic phase.[1]
-
Detection : UV detection is typically performed at a wavelength where the boronic acid has significant absorbance, for instance, 230 nm.
-
Sample Preparation : A stock solution of the boronic acid is prepared in a suitable solvent, such as a mixture of the mobile phase components.
GC-MS is a powerful technique for identifying and quantifying volatile impurities, but it requires derivatization for polar and non-volatile boronic acids.[10]
-
Derivatization (Silylation) : To increase volatility, the boronic acid is derivatized, for example, through silylation.[10]
-
Dissolve approximately 1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).[10]
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10]
-
Heat the mixture at 60-70°C for 30 minutes.[10]
-
-
GC System :
-
MS System :
¹¹B NMR is a valuable tool for the structural analysis of boronic acids.[11]
-
Instrumentation : An NMR spectrometer, for example, a 400 MHz instrument.[2]
-
Sample Preparation : Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[2]
-
Parameters : Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.[3] The chemical shifts will indicate the hybridization state of the boron atom (sp² for the trigonal planar boronic acid and sp³ for the tetrahedral boronate ester).[3] To determine pKa, spectra can be acquired at various pH values.[3][5]
This method provides a quantitative measure of the boronic acid content.
-
Sample Preparation : Accurately weigh about 200 mg of the sample into a beaker, dissolve in 50 mL of water, and then add 5 g of mannitol.[2] The addition of a polyol like mannitol forms a more acidic boronate ester, which sharpens the titration endpoint.
-
Titration : Titrate the sample solution with a standardized 0.1 M NaOH solution to the potentiometric endpoint.[2]
-
Calculation : The assay is calculated based on the volume of titrant consumed.[2]
This is the gold standard for determining the water content in a sample.[12]
-
Instrumentation : A Karl Fischer titrator (volumetric or coulometric). Coulometric titration is suitable for low water content.[12]
-
Reagents : Karl Fischer reagents (one-component or two-component systems).
-
Procedure :
-
The titration vessel is filled with the Karl Fischer solvent and pre-titrated to a dry endpoint.
-
A known weight of the boronic acid sample is added to the vessel.
-
The sample is titrated with the Karl Fischer reagent until the endpoint is reached.
-
-
Considerations : Boronic acids can react with methanol in the Karl Fischer reagent to release water, leading to erroneously high results.[8] Using methanol-free reagents is recommended.[8]
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
- 7. metrohm.com [metrohm.com]
- 8. metrohmsiam.com [metrohmsiam.com]
- 9. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gmpinsiders.com [gmpinsiders.com]
assessing the stability of MIDA boronates as alternatives to unstable boronic acids
For researchers, scientists, and drug development professionals navigating the challenges of organic synthesis, the instability of boronic acids presents a significant hurdle. These versatile reagents, crucial for carbon-carbon and carbon-heteroatom bond formation, are often prone to decomposition, leading to inconsistent reaction yields and difficulties in purification and storage. N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust solution, offering exceptional stability while retaining the valuable reactivity of their boronic acid counterparts. This guide provides a comprehensive comparison of the stability of MIDA boronates and boronic acids, supported by experimental data and detailed protocols for stability assessment.
The enhanced stability of MIDA boronates stems from the formation of a dative bond between the nitrogen atom of the MIDA ligand and the boron center. This interaction shifts the boron from a reactive sp²-hybridized state to a more stable sp³-hybridized state, effectively protecting it from degradation pathways such as protodeboronation, oxidation, and polymerization.[1] This protective mechanism renders MIDA boronates significantly more durable for benchtop storage and compatible with a wider range of reaction conditions and purification techniques, including silica gel chromatography.[2][3][4][5][6]
Unparalleled Stability: A Head-to-Head Comparison
Experimental evidence consistently demonstrates the superior stability of MIDA boronates over free boronic acids, particularly for notoriously unstable derivatives like those containing 2-heterocyclic, vinyl, and cyclopropyl moieties.[7][8]
A key study highlighted that many unstable boronic acids show significant decomposition after only 15 days of benchtop storage under air. In stark contrast, the corresponding MIDA boronates remained stable, with no detectable degradation observed by ¹H NMR even after 60 days under the same conditions.[7] This remarkable shelf-life offers researchers greater flexibility and reliability in their synthetic workflows.
| Compound Type | Boronic Acid Stability (Benchtop, under air) | MIDA Boronate Stability (Benchtop, under air) | Reference |
| 2-Furanboronic acid | Significant decomposition in 15 days | >95% remaining after ≥60 days | [7] |
| 2-Pyrroleboronic acid | Significant decomposition in 15 days | >95% remaining after ≥60 days | [7] |
| 2-Indoleboronic acid | Significant decomposition in 15 days | >95% remaining after ≥60 days | [7] |
| Vinylboronic acid | Significant decomposition in 15 days | >95% remaining after ≥60 days | [7] |
| Cyclopropylboronic acid | Significant decomposition in 15 days | >95% remaining after ≥60 days | [7] |
| 2-Pyridylboronic acid | Notoriously unstable | Isolable, chemically pure, and air-stable solid | [7][8] |
The Power of Controlled Release: Retaining Reactivity
A major advantage of MIDA boronates is their ability to release the corresponding boronic acid in a controlled manner under specific reaction conditions. While stable under anhydrous cross-coupling conditions, the MIDA protecting group is readily cleaved using mild aqueous base, such as 1M NaOH or even sodium bicarbonate, at room temperature.[2] This "slow-release" mechanism is particularly beneficial in cross-coupling reactions, where the gradual generation of the reactive boronic acid minimizes its decomposition and leads to significantly improved yields.[7][9][10]
This controlled reactivity enables the use of otherwise inaccessible boronic acids in complex syntheses and facilitates iterative cross-coupling strategies for the construction of complex molecules.[11][12]
Experimental Protocols for Stability Assessment
To quantitatively assess and compare the stability of boronic acids and their MIDA boronate derivatives, the following detailed experimental protocols can be employed.
Protocol 1: Benchtop Stability Study
Objective: To evaluate the long-term stability of a boronic acid and its corresponding MIDA boronate under ambient laboratory conditions.
Materials:
-
Boronic acid of interest
-
Corresponding MIDA boronate
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
-
¹H NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Place a accurately weighed sample (e.g., 10 mg) of the boronic acid and the MIDA boronate in separate, labeled, uncapped vials.
-
Store the vials on a laboratory bench, exposed to air and ambient light and temperature.
-
At specified time points (e.g., Day 0, Day 7, Day 15, Day 30, Day 60), take a small, accurately weighed sample from each vial.
-
Dissolve the sample in a suitable deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum for each sample.
-
Analyze the spectra to determine the percentage of the compound remaining by integrating the characteristic peaks of the compound against an internal standard or by observing the appearance of degradation product signals.
Protocol 2: Forced Degradation Study
Objective: To assess the stability of a boronic acid and its MIDA boronate under accelerated stress conditions (pH, oxidative, and thermal).
Materials:
-
Boronic acid of interest
-
Corresponding MIDA boronate
-
HPLC system with UV or RI detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Oven or heating block
Procedure:
1. Sample Preparation:
-
Prepare stock solutions of the boronic acid and MIDA boronate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours).
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a set period (e.g., 8 hours).
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for a set period (e.g., 12 hours).
-
Thermal Degradation: Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 80 °C) for a set period (e.g., 48 hours). Subsequently, dissolve a weighed amount in the HPLC mobile phase for analysis.
3. HPLC Analysis:
-
At specified time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Inject the samples into the HPLC system.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. To minimize on-column hydrolysis, using a mobile phase without a pH modifier is recommended.[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength or a Refractive Index (RI) detector if the compound lacks a strong chromophore.
-
-
Quantify the amount of the parent compound remaining by measuring the peak area and compare it to an unstressed control sample.
Visualizing the Workflow: From Unstable Acid to Stable Building Block
The utility of MIDA boronates is best understood through the experimental workflow they enable. The following diagrams, generated using Graphviz, illustrate the key processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
High-Throughput Screening of Boronic Acids in Coupling Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient optimization of coupling reactions is a critical bottleneck in the synthesis of novel compounds. Boronic acids are indispensable reagents in modern organic chemistry, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. High-throughput screening (HTS) has emerged as a powerful strategy to rapidly identify optimal reaction conditions, saving time and resources.[1] This guide provides an objective comparison of HTS methodologies for boronic acid coupling reactions, supported by experimental data and detailed protocols.
Performance Comparison of HTS Platforms
The choice of an HTS platform significantly impacts the scale, speed, and analytical depth of reaction screening. The two most prominent methods are multi-well plate-based screening and microfluidic-based screening.
| HTS Platform | Throughput | Reagent Consumption | Capital Cost | Key Advantages | Typical Analysis Method |
| 96-Well/384-Well Plates | High (96-1536 reactions) | Low (microliter to milliliter scale) | Moderate to High | Commercially available hardware; easy to automate; allows for parallel analysis.[2] | UPLC-MS, GC-MS, HPLC[1][2] |
| Microfluidics/Droplet-Flow | Very High (thousands of reactions) | Extremely Low (nanoliter to picoliter scale) | High | Precise control over reaction time and temperature; rapid mixing; minimal reagent usage. | Online MS, Fluorescence Detection[1] |
Comparative Analysis of Boronic Acids in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling reactions involving boronic acids.[1][3] The performance of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. HTS allows for the rapid screening of these parameters.
Below is a comparative table of reaction conditions for the Suzuki-Miyaura coupling of a model boronic acid, (4-(Butylsulfinyl)phenyl)boronic acid, with an aryl bromide. The data illustrates the impact of different catalysts and ligands on the reaction yield.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ (2) | - | K₂CO₃ | Dioxane/H₂O | 80 | 65 |
| Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 100 | 92 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | THF | 70 | 88 |
| [Pd(allyl)Cl]₂ (1) | RuPhos (2) | K₂CO₃ | 2-MeTHF | 80 | 95 |
This data is representative and compiled from typical optimization studies. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful HTS campaigns.
Protocol 1: High-Throughput Screening in 96-Well Plates
This protocol outlines the general steps for optimizing a Suzuki-Miyaura coupling reaction in a 96-well plate format.[1][4]
1. Stock Solution Preparation:
-
Prepare stock solutions of the aryl halide (e.g., 0.2 M), boronic acid (e.g., 0.24 M, 1.2 equivalents), various palladium precatalysts (e.g., 0.01 M), ligands (e.g., 0.02 M), and bases (e.g., 1.0 M) in appropriate anhydrous solvents (e.g., dioxane, THF, DMF).[1][4]
2. Reagent Dispensing (Automated Liquid Handler):
-
Dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design. For a typical 200 µL reaction volume:
-
Aryl halide solution: 50 µL (0.01 mmol)[4]
-
Boronic acid solution: 60 µL (0.012 mmol)[4]
-
Palladium catalyst solution: 10 µL (for 1 mol% loading)[4]
-
Phosphine ligand solution: 10 µL (for 2 mol% loading)[4]
-
Base solution: 20 µL (2 equivalents)[4]
-
Additional solvent to reach a total volume of 200 µL.[4]
-
3. Reaction Execution:
-
Seal the 96-well plate with a solvent-resistant cap mat to prevent evaporation and maintain an inert atmosphere.[4]
-
Place the plate on a heated shaker block and run the reaction at the desired temperature for a specified time (e.g., 4-24 hours).
4. Workup and Analysis:
-
Cool the reaction plate to room temperature.
-
Quench each reaction with a suitable solvent (e.g., 100 µL of water or methanol).[1]
-
Dilute the reaction mixtures into a 384-well plate for analysis.[1]
-
Analyze the samples using a rapid UPLC-MS method to determine the yield of the desired product in each well.[1][5]
Protocol 2: Troubleshooting Common HTS Issues
High-throughput screening of Suzuki-Miyaura reactions can encounter several challenges.[4]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Inactive catalyst, inefficient transmetalation, protodeboronation, incorrect base.[4] | Screen a variety of palladium catalysts and phosphine ligands. Optimize the base and solvent. Use anhydrous solvents and degas reaction mixtures to minimize protodeboronation.[4] |
| Inconsistent Results | Well-to-well variation in dispensing, temperature gradients, solvent evaporation.[4] | Utilize calibrated automated liquid handlers. Ensure uniform heating and use appropriate plate seals.[4] |
| Formation of Byproducts | Homocoupling of the boronic acid, oxidation/reduction of sensitive functional groups.[4] | Optimize the stoichiometry (use a slight excess of boronic acid). Ensure a rigorously inert atmosphere.[4] |
Visualizing HTS Workflows
Diagrams can effectively illustrate the logical flow of high-throughput screening experiments.
Caption: High-Throughput Screening Workflow for Suzuki-Miyaura Coupling.
Caption: Comparison of Traditional vs. HTS Reaction Optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical High-Throughput Experimentation for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (5-Fluorobenzofuran-2-yl)boronic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the operational use and disposal of (5-Fluorobenzofuran-2-yl)boronic acid, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects eyes from dust particles and potential splashes of the chemical.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact with the compound.[1] Gloves should be inspected before use and changed immediately upon contamination.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[1][3] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[1][2] | Minimizes the risk of respiratory tract irritation from dust inhalation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation : Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[2] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] The work area must be clean and free of clutter.
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling the Compound :
-
Keep the container of this compound tightly closed when not in use.
-
Avoid generating dust when transferring the solid.[1] Use appropriate tools, such as a spatula, for transfers.[1]
-
Handle the substance in accordance with good industrial hygiene and safety practices.[4] Wash hands before breaks and immediately after handling the product.[4]
-
-
Post-Handling :
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated PPE as hazardous waste.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]
-
Waste Collection : Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Container Labeling : The waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal : Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[5] Do not release the chemical into the environment.[4]
Experimental Workflow
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
